Product packaging for Benzo[c]phenanthrene-6-carboxylic acid(Cat. No.:CAS No. 6245-13-2)

Benzo[c]phenanthrene-6-carboxylic acid

Cat. No.: B11946207
CAS No.: 6245-13-2
M. Wt: 272.3 g/mol
InChI Key: LYROTRITDRYLDI-UHFFFAOYSA-N
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Description

Benzo[c]phenanthrene-6-carboxylic acid is a high-purity carboxylic acid derivative of the polycyclic aromatic hydrocarbon (PAH) benzo[c]phenanthrene. This compound is offered as a standard for research use, particularly in the fields of analytical chemistry and environmental science. It is structurally analogous to other PAH carboxylic acids , such as 1-pyrenecarboxylic acid, which have been identified as sensitive and specific biomarkers for exposure to woodsmoke and wildfires . As a metabolite of alkylated PAHs, which are abundant in combustion sources like biomass burning, this compound may be of significant value in developing advanced analytical methods for quantifying human exposure to environmental pollutants. Researchers can utilize this chemical in mass spectrometry-based assays to improve the sensitivity and specificity of biomarker measurements for assessing health risks associated with complex combustion emissions. The carboxylic acid functional group provides a handle for analytical detection and may also be of interest in studies exploring the environmental fate and microbial degradation of PAHs, as carboxylation is a key initial activation step for non-substituted PAHs in anaerobic conditions . Handling of this product should be conducted with appropriate safety precautions. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12O2 B11946207 Benzo[c]phenanthrene-6-carboxylic acid CAS No. 6245-13-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6245-13-2

Molecular Formula

C19H12O2

Molecular Weight

272.3 g/mol

IUPAC Name

benzo[c]phenanthrene-6-carboxylic acid

InChI

InChI=1S/C19H12O2/c20-19(21)17-11-13-6-2-4-8-15(13)18-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H,(H,20,21)

InChI Key

LYROTRITDRYLDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C=C3C(=O)O

Origin of Product

United States

Synthetic Methodologies for Benzo C Phenanthrene 6 Carboxylic Acid and Its Analogues

Intramolecular Cyclization Approaches

Intramolecular cyclization serves as a powerful tool for the construction of the fused ring system of benzo[c]phenanthrenes. These methods typically involve the formation of a new carbon-carbon bond to close the final ring of the polycyclic structure from a suitably functionalized precursor.

Reactions of (2-phenylnaphthalen-1-yl)acetic acid derivatives

The intramolecular cyclization of (2-phenylnaphthalen-1-yl)acetic acid derivatives represents a direct approach to the benzo[c]phenanthrene (B127203) skeleton. The synthesis of the precursor, (2-phenylnaphthalen-1-yl)acetic acid, can be achieved through various means, including the reaction of 1-naphthaleneacetic acid with other reagents. For instance, (2-naphthalen-1-yl-acetylamino)-acetic acid ethyl ester has been synthesized by reacting 1-naphthaleneacetic acid with glycine (B1666218) ethyl ester hydrochloride and triethylamine (B128534) in dichloromethane, followed by the addition of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride. researchgate.net While direct examples of the cyclization of (2-phenylnaphthalen-1-yl)acetic acid to yield benzo[c]phenanthrene-6-carboxylic acid are not extensively detailed in the provided search results, this pathway remains a theoretically viable route.

Reactions of (1-phenylnaphthalen-2-yl)acetic acid derivatives

Similarly, the intramolecular cyclization of (1-phenylnaphthalen-2-yl)acetic acid derivatives offers another pathway to the benzo[c]phenanthrene core. The precursor, 2-(1-phenylnaphthalen-2-yl)acetic acid, is a known chemical compound with the molecular formula C₂₀H₁₆O₂. ontosight.ai Its synthesis can be accomplished through various organic chemistry routes that typically involve creating the naphthalene (B1677914) core, attaching the phenyl group, and then introducing the acetic acid moiety. ontosight.ai The cyclization of this precursor would lead to the formation of the benzo[c]phenanthrene ring system.

Utilization of Polyphosphoric Acid (PPA) and Trifluoroacetic Acid (TFA) - Trifluoroacetic Anhydride (B1165640) (TFAA) Mixtures

Strong acids are frequently employed to catalyze the intramolecular cyclization reactions leading to polycyclic aromatic hydrocarbons.

Polyphosphoric Acid (PPA) is a widely used reagent in organic synthesis for effecting cyclization reactions. ccsenet.orgresearchgate.net It acts as both a catalyst and a dehydrating agent. PPA has been utilized in the cyclization of various acids to form cyclic ketones, which can be further transformed into polycyclic aromatic systems. ccsenet.orgresearchgate.net For instance, the cyclization of specific acids using PPA has been a key step in the synthesis of sesquiterpenes. ccsenet.orgresearchgate.net While a direct application to (phenylnaphthalenyl)acetic acids for benzo[c]phenanthrene synthesis is not explicitly detailed in the search results, its general utility in similar cyclizations is well-established.

Trifluoroacetic Acid (TFA) and its anhydride, Trifluoroacetic Anhydride (TFAA) , are also potent reagents for promoting cyclization reactions. nih.govnih.govresearchgate.net TFA has been used to catalyze the cyclization of trans-cinnamaldehyde to 3-phenyl-1H-indene. researchgate.net It has also been employed in the intramolecular Friedel–Crafts alkylation to synthesize new thioxanthene (B1196266) derivatives. nih.gov These examples highlight the potential of TFA and TFAA to facilitate the intramolecular ring closure required for the synthesis of benzo[c]phenanthrenes from suitable precursors.

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as highly efficient and versatile methods for the construction of complex molecular architectures, including the benzo[c]phenanthrene skeleton.

Suzuki Cross-Coupling for Benzo[c]phenanthrenes

The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a cornerstone of modern organic synthesis. researchgate.netresearchgate.netmdpi.com This reaction has been employed in the synthesis of various polycyclic aromatic hydrocarbons. For instance, three different benzo[c]phenanthrene derivatives have been synthesized through a one-step palladium-catalyzed Suzuki coupling. researchgate.net The synthesis of intermediates for drugs like ketoprofen (B1673614) and bifonazole (B1667052) also utilizes Suzuki coupling to form aryl ketones. mdpi.com

The general applicability of the Suzuki coupling is demonstrated in the synthesis of phenothiazine/phenoxazine oligomers and substituted thieno[3,2-b]thiophene (B52689) molecules. scirp.org The reaction conditions are typically mild, and the reaction tolerates a wide range of functional groups.

Table 1: Examples of Suzuki Cross-Coupling Reactions for the Synthesis of Benzo[c]phenanthrene Precursors and Analogues

Electrophile Organoboron Reagent Catalyst System Product Reference
6-chloro-5H-benzo[a]phenothiazin-5-one Phenylboronic acid Pd₂(dba)₃, SPhos, K₃PO₄ 6-phenyl-5H-benzo[a]phenothiazin-5-one researchgate.net
4-bromobenzoyl chloride Phenylboronic acid Pd₂(dba)₃, K₂CO₃ 4-phenylbenzophenone mdpi.com

Palladium-Catalyzed Tandem Transformations

Palladium catalysts can also mediate tandem reactions, where multiple bond-forming events occur in a single pot, providing a highly efficient route to complex molecules. These transformations often involve a sequence of reactions such as C-H activation, cyclization, and/or coupling.

A concise and efficient synthesis of benzo[c]phenanthridines, which are structurally related to benzo[c]phenanthrenes, has been achieved through a palladium-catalyzed ring-opening coupling of an azabicyclic alkene with o-iodobenzoates, followed by a tandem cyclization. rsc.orgresearchgate.net This strategy has been successfully applied to the total synthesis of several benzo[c]phenanthridine (B1199836) alkaloids. rsc.orgresearchgate.net

Furthermore, palladium-catalyzed tandem reactions have been developed for the synthesis of phenanthrenes via sequential γ-C(sp²)-H arylation, cationic cyclization, dehydration, and 1,2-migration. nih.gov Another approach involves a palladium-assisted 6π electrocyclic reaction followed by formaldehyde (B43269) elimination to produce 9,10-dihydrophenanthrenes and their analogues. researchgate.net

Table 2: Examples of Palladium-Catalyzed Tandem Reactions for the Synthesis of Phenanthrene (B1679779) and Related Structures

Starting Material(s) Catalyst System Transformation Product Reference
Azabicyclic alkene and o-iodobenzoates Palladium catalyst Ring-opening coupling/tandem cyclization Benzo[c]phenanthridines rsc.orgresearchgate.net
Substituted N-tosylhydrazones Palladium(II) catalyst γ-C(sp²)-H arylation/cyclization/migration Symmetric and unsymmetric phenanthrenes nih.gov
Vinyl bromoaldehydes Palladium catalyst 6π electrocyclic reaction/formaldehyde elimination 9,10-dihydrophenanthrenes researchgate.net

Photocyclization Strategies

Photocyclization is a key method for creating the helical backbone of benzo[c]phenanthrene derivatives. This approach typically involves the irradiation of a stilbene-type precursor, leading to an intramolecular cyclization and the formation of the desired polycyclic system.

Improved Photocyclization Methods for Helical Backbones

Significant advancements in the synthesis of benzo[c]phenanthrene derivatives have been achieved through improved photocyclization methods. One notable approach involves the oxidative photocyclization of stilbene (B7821643) analogs. For instance, a new benzo[c]phenanthrene ketone has been synthesized utilizing a combination of Heck coupling and oxidative photocyclization. researchgate.net This method provides a pathway to functionalized tetracyclic systems. The optical properties of these resulting compounds have been studied, revealing emissions in the visible region. researchgate.net

Further research has demonstrated the synthesis of 5- and 6-fluorobenzo[c]phenanthrene (B1201720) through the photocyclization of fluorinated stilbene precursors. acs.org This highlights the versatility of photocyclization in introducing various substituents onto the benzo[c]phenanthrene core. The synthesis of a helically chiral hexacyclic system, starting from a simple naphthalene building block, also employed oxidative photocyclization as a key step, resulting in a conformation similar to unsubstituted researchgate.nethelicene. researchgate.net

Alternative Non-Photochemical Cyclization Procedures

While photocyclization is a powerful tool, alternative non-photochemical methods for cyclization exist. These methods can offer advantages in terms of reaction conditions and scalability. Research has explored various palladium-catalyzed reactions for the synthesis of benzo[c]phenanthrene derivatives. researchgate.net For example, a one-step procedure involving palladium-catalyzed Suzuki coupling has been used to synthesize three polycyclic aromatic hydrocarbons derived from benzo[c]phenanthrene. researchgate.net Another approach utilizes a domino reaction sequence of palladium-catalyzed Suzuki-Miyaura coupling followed by intramolecular C-H arylation to construct fluoranthene (B47539) analogues, which are structurally related to benzo[c]phenanthrenes. rsc.org

Precursor Synthesis and Derivatization

The successful synthesis of this compound and its analogs relies heavily on the strategic preparation and functionalization of precursor molecules.

Preparation from Bromo-substituted Naphthalene Derivatives

Bromo-substituted naphthalene derivatives are valuable starting materials for the synthesis of benzo[c]phenanthrenes. These precursors can be utilized in palladium-catalyzed cross-coupling reactions to build the larger polycyclic framework. For instance, the coupling of bromo-substituted naphthalenes with appropriate boronic acids or other organometallic reagents can lead to the formation of the necessary stilbene-like intermediates for subsequent cyclization. rsc.org The synthesis of a new benzo[c]phenanthrene ketone started from p-bromoacetophenone and involved a Heck coupling reaction. researchgate.net

Introduction of Phosphorous Functionalities

The introduction of phosphorous functionalities into the benzo[c]phenanthrene scaffold has not been extensively detailed in the provided search results. Further research would be needed to elucidate specific methods for incorporating phosphorus-containing groups into this particular polycyclic aromatic hydrocarbon.

Synthetic Routes for Related Benzo[c]phenanthrene Derivatives

Additionally, the synthesis of benzo[c]phenanthrene derivatives has been explored for their potential applications in materials science and medicinal chemistry. For example, new polyaromatic secondary amines have been synthesized from a benzo[c]phenanthrene ketone precursor. researchgate.net

Derivative Synthetic Method Precursors Key Features Reference
Benzo[c]phenanthrene ketoneHeck coupling and oxidative photocyclizationp-bromoacetophenone, vinylnaphthaleneTetracyclic system, emission in the visible region researchgate.net
5- and 6-Fluorobenzo[c]phenanthrenePhotocyclizationFluorinated stilbenesIntroduction of fluorine substituents acs.org
Helically chiral hexacyclic systemHeck couplings and oxidative photocyclizationsNaphthalene building block researchgate.nethelicene-like conformation researchgate.net
BN-benzo[c]phenanthreneThree-step synthesisNot specifiedHelical chirality, platform for further functionalization rsc.org
Polyaromatic secondary aminesReaction of benzo[c]phenanthrene ketone with primary aminesBenzo[c]phenanthrene ketone, primary aminesPotential biological activity researchgate.net

Synthesis of Benzo[c]phenanthren-5-ol (B14678025) Derivatives

The synthesis of benzo[c]phenanthren-5-ol derivatives has been explored through intramolecular cyclization reactions. One study focused on the cyclization of (1-phenylnaphthalen-2-yl)-acetic acid derivatives. However, attempts to achieve this using polyphosphoric acid (PPA) or a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) did not yield the expected benzo[c]phenanthren-5-ol derivatives. Instead, an unusual dimeric intermolecular condensation product was formed in very good to excellent yields. nih.gov

In contrast, the synthesis of the parent benzo[c]phenanthren-5-ol has been successfully achieved. epa.gov While specific details of this particular synthesis are not extensively elaborated in the provided sources, the successful preparation of this key intermediate highlights the feasibility of accessing this class of compounds, which can serve as precursors to further functionalized derivatives.

Synthesis of Hydroxybenzo[c]phenanthrenes

A notable strategy for the synthesis of hydroxybenzo[c]phenanthrenes involves a palladium-catalyzed cross-coupling reaction. nih.govacs.org This approach has been successfully applied to the rapid and high-yielding synthesis of 3-hydroxybenzo[c]phenanthrene, a key intermediate for the synthesis of fjord-region diol epoxides of benzo[c]phenanthrene. nih.gov

Furthermore, the syntheses of all six isomeric hydroxybenzo[c]phenanthrenes have been described, indicating a broad applicability of synthetic strategies to access a variety of substituted benzo[c]phenanthrene cores. acs.orgacs.org

Table 1: Key Intermediates and Reagents in the Synthesis of 3-Hydroxybenzo[c]phenanthrene

Compound/ReagentRole in Synthesis
Naphthalene-1-boronic acidStarting material for Suzuki coupling
2-Bromo-5-methoxybenzaldehydeStarting material for Suzuki coupling
Palladium catalyst (e.g., Pd(PPh₃)₄)Catalyst for the cross-coupling reaction
Trimethylsulfonium iodide / Wittig reagentReagents to form the epoxide or vinyl ether
Methanesulfonic acid / Boron trifluorideAcid catalyst for cyclization
Boron tribromideDemethylating agent

Synthesis of K-Region Arene Oxides

The K-region of polycyclic aromatic hydrocarbons like benzo[c]phenanthrene is a site of significant interest for studying their metabolic activation. The synthesis of K-region arene 5,6-oxides of benzo[c]phenanthrene has been accomplished. acs.orgresearchgate.netacs.org These syntheses are crucial for providing standards for metabolic studies and for understanding the biological activity of these compounds.

One approach involves the resolution of cis-5,6-dihydrodiols, which are then converted to the corresponding arene oxides. researchgate.net The absolute configuration of the resulting benzo[c]phenanthrene 5,6-oxide can be determined and has been a subject of detailed study. acs.org The enantiomeric K-region arene 5,6-oxides have been synthesized from resolved cis-5,6-dihydrodiols via the ortho ester route. researchgate.net An alternative method utilizes separated bromo(menthyloxy)acetate precursors. researchgate.net These synthetic routes provide access to specific enantiomers of the arene oxides, which is critical for stereospecific biological investigations.

One-Pot Multicomponent Reactions for Benzo[a]pyrano[2,3-c]phenazine Derivatives

While not directly the synthesis of this compound, one-pot multicomponent reactions provide an efficient route to complex, structurally related benzo[a]pyrano[2,3-c]phenazine derivatives. researchgate.netnih.govresearchgate.netnih.gov These reactions demonstrate the versatility of building complex heterocyclic systems onto a phenanthrene-like core.

A common approach involves the reaction of 2-hydroxynaphthalene-1,4-dione, a diamine (like o-phenylenediamine), an aldehyde, and a source of active methylene (B1212753), such as malononitrile. researchgate.netnih.govnih.gov These reactions can be promoted by various catalysts, including L-proline or nanocatalysts, and can be performed under microwave irradiation to accelerate the reaction. researchgate.netresearchgate.net The process typically involves a tandem sequence of condensation and cyclization steps to build the final polycyclic system in a single pot. researchgate.net These methods are valued for their efficiency, atom economy, and the ability to generate a library of diverse derivatives for various applications. nih.gov

Table 2: Components in a Typical One-Pot Synthesis of Benzo[a]pyrano[2,3-c]phenazine Derivatives

ComponentFunction
2-Hydroxynaphthalene-1,4-dioneNaphthoquinone precursor
o-PhenylenediamineDiamine for phenazine (B1670421) ring formation
Aromatic AldehydeProvides the aryl substituent
MalononitrileActive methylene compound for pyran ring formation

Challenges and Innovations in Benzo[c]phenanthrene Synthesis

The synthesis of benzo[c]phenanthrenes and their derivatives presents several challenges, primarily due to the steric strain inherent in the fused ring system, particularly in the "bay region." rsc.org This steric hindrance can make the formation of the final ring challenging, often requiring harsh reaction conditions and resulting in low yields. rsc.org

Innovations in this field have focused on developing milder and more efficient synthetic methods. researchgate.net The use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and C-H activation, has become a powerful tool for constructing the benzo[c]phenanthrene skeleton under more controlled conditions. acs.orgnih.govrsc.org These methods often offer higher yields and greater functional group tolerance compared to classical methods. researchgate.net

Furthermore, the development of one-pot and tandem reactions represents a significant advancement, allowing for the construction of complex derivatives in a more streamlined and atom-economical fashion. acs.org The synthesis of novel benzo[c]phenanthrene-based materials with interesting optical and electronic properties is an active area of research, driven by the potential applications of these compounds in materials science. rsc.orgbenthamdirect.com The ability to introduce functional groups with precision through modern synthetic methods is key to tuning the properties of these molecules for specific applications. rsc.orgacs.org

Spectroscopic Characterization and Advanced Structural Elucidation of Benzo C Phenanthrene 6 Carboxylic Acid

Vibrational Spectroscopy

Vibrational spectroscopy is a crucial tool for identifying the functional groups present within a molecule by analyzing the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy of Benzo[c]phenanthrene-6-carboxylic acid reveals characteristic absorption bands that confirm its molecular structure. The spectrum is dominated by features arising from the carboxylic acid group and the aromatic benzo[c]phenanthrene (B127203) backbone.

The most telling feature for a carboxylic acid is the O–H stretching vibration, which appears as a very broad absorption band in the 2500 to 3300 cm⁻¹ range. libretexts.org This significant broadening is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. docbrown.info The C=O (carbonyl) stretching vibration gives rise to a strong, sharp absorption band. For aromatic carboxylic acids, this peak is typically found between 1710 and 1680 cm⁻¹. spectroscopyonline.com Studies on phenanthrene (B1679779) degradation products have identified the appearance of a strong absorption band at 1734 cm⁻¹ corresponding to the formation of a carboxyl group. nih.gov Conjugation with the aromatic rings tends to lower the frequency of the C=O stretch compared to saturated carboxylic acids. libretexts.org

Additional significant absorptions include the C-O stretching vibration, which is expected between 1320 and 1210 cm⁻¹, and a broad O-H out-of-plane bend (wag) centered around 960 to 900 cm⁻¹. docbrown.infospectroscopyonline.com The aromatic C-H stretching vibrations are observed as weaker bands typically above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ region.

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~3300 - 2500 (Broad)O-H StretchCarboxylic Acid libretexts.org
~3100 - 3000C-H StretchAromatic Ring docbrown.info
~1710 - 1680 (Strong)C=O StretchCarboxylic Acid (Aromatic) spectroscopyonline.com
~1600 - 1450C=C StretchAromatic Ring---
~1320 - 1210C-O StretchCarboxylic Acid spectroscopyonline.com
~960 - 900 (Broad)O-H WagCarboxylic Acid docbrown.info

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the conjugated π-electron system of the molecule and its photophysical behavior.

The UV-Vis absorption spectrum of this compound is dictated by its extensive polycyclic aromatic structure. The electronic transitions observed are primarily π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These transitions are characteristic of conjugated systems and are typically intense. The presence of the carbonyl group in the carboxylic acid function also introduces the possibility of a weaker n → π* transition, involving the promotion of a non-bonding electron from the oxygen atom to an antibonding π* orbital. youtube.com

Research on related benzo[c]phenanthrene derivatives shows that their absorption spectra are located entirely within the UV region, with maximum absorption (λmax) observed between 281-285 nm. researchgate.net Other studies on functionalized phenanthrenes report intense absorption bands between 250 and 275 nm. researchgate.net The parent benzo[c]phenanthrene molecule itself shows a complex UV spectrum, as is typical for polycyclic aromatic hydrocarbons. nist.govnist.gov The addition of the carboxylic acid group may lead to slight shifts in the absorption maxima compared to the parent compound due to its electronic influence on the aromatic system.

Table 2: Expected Electronic Transitions for this compound

Transition TypeChromophoreTypical Wavelength Range (nm)Reference
π → πAromatic Rings (Conjugated System)~250 - 380 researchgate.netresearchgate.net
n → πCarbonyl (C=O)>300 (Weak) nih.govyoutube.com

Compounds with extensive π-conjugated systems, such as benzo[c]phenanthrene derivatives, are often fluorescent. Upon absorbing UV light, the molecule is promoted to an excited electronic state. It then relaxes to the ground state by emitting a photon, a process known as fluorescence.

Studies on synthesized benzo[c]phenanthrene derivatives have demonstrated strong fluorescence emission in the blue region of the visible spectrum, specifically between 410 nm and 422 nm. researchgate.net A notable characteristic of these compounds is the unusually large separation between the absorption and emission wavelengths (a large Stokes shift), as they absorb entirely in the UV region but emit in the visible region. researchgate.net The fluorescence of phenanthrene and its metabolites can be effectively monitored using an excitation wavelength of 250 nm, with emission detected in the 300 nm to 450 nm range. nih.gov This property is a direct consequence of the delocalized electron system within the fused aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise atomic connectivity and chemical environment of protons and carbons within a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the carboxylic acid proton and the protons on the aromatic framework.

The most downfield signal in the spectrum is attributed to the acidic proton of the –COOH group. This proton typically absorbs as a singlet in the region of 12.0 δ, although its exact chemical shift can be dependent on solvent and concentration due to variations in hydrogen bonding. libretexts.org

The protons attached to the benzo[c]phenanthrene skeleton will appear in the aromatic region of the spectrum, generally between 7.0 and 9.2 ppm. Data for the parent benzo[c]phenanthrene molecule shows complex multiplets in a range from approximately 7.6 ppm to 9.1 ppm. chemicalbook.com The specific chemical shifts and coupling patterns for the protons in the derivative would be influenced by the position of the carboxylic acid group, which acts as an electron-withdrawing substituent and can deshield adjacent protons, shifting them further downfield.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityReference
Carboxylic Acid (-COOH)~12.0Singlet libretexts.org
Aromatic (Ar-H)~7.6 - 9.1Multiplets chemicalbook.com

Carbon (¹³C) NMR Techniques

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a crucial tool for the structural elucidation of organic molecules, providing detailed information about the carbon framework. For a complex aromatic system like this compound, ¹³C NMR reveals the number of non-equivalent carbon atoms and offers insights into their chemical environment.

The ¹³C NMR spectrum of an aromatic compound is typically characterized by signals in the downfield region (δ 100-150 ppm), while carbonyl carbons, such as the one in the carboxylic acid group, resonate at even lower fields (δ 160-185 ppm). thieme-connect.de In this compound, the eighteen carbons of the fused ring system and the single carboxylic acid carbon would result in a total of 19 signals, assuming no accidental magnetic equivalence. The chemical shifts are influenced by the electron density around each carbon nucleus; carbons in the electron-rich "bay region" and those adjacent to the electron-withdrawing carboxylic acid group would exhibit distinct shifts. For comparison, the parent compound phenanthrene shows seven unique signals in its broadband decoupled ¹³C NMR spectrum due to its C₂ᵥ symmetry. careerendeavour.com The addition of the carboxylic acid group at the C-6 position breaks this symmetry, leading to a more complex spectrum where nearly every carbon atom is chemically distinct.

Table 1: Predicted ¹³C NMR Chemical Shift Regions for this compound

Carbon TypePredicted Chemical Shift (δ) Range (ppm)
Aromatic C-H120 - 135
Aromatic Quaternary C125 - 140
Carboxylic Acid (C=O)165 - 180

Note: These are estimated values based on typical chemical shifts for polycyclic aromatic hydrocarbons and carboxylic acids. thieme-connect.de

Techniques such as ¹H broadband decoupling are routinely employed to simplify the spectrum by removing ¹³C-¹H coupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom. thieme-connect.de

Two-Dimensional NMR Experiments for Structural Assignment

Due to the significant overlap of proton signals in the aromatic region of the ¹H NMR spectrum of large polycyclic aromatic hydrocarbons, one-dimensional techniques are often insufficient for complete structural assignment. Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals of benzo[c]phenanthrene derivatives. researchgate.netnih.gov

Several 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks, allowing for the tracing of connectivity between adjacent protons within the individual benzene (B151609) rings of the phenanthrene core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, providing a map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique detects longer-range couplings (typically over 2-3 bonds) between carbon and proton atoms. It is particularly vital for assigning quaternary (non-protonated) carbons and for linking different spin systems together across the fused rings. For instance, the proton at C-5 could show an HMBC correlation to the carboxylic acid carbon (C-6), confirming the position of the substituent.

These experiments collectively allow for a step-by-step assembly of the molecular structure, providing definitive assignments for each proton and carbon atom, which is essential for confirming the identity of the target compound. researchgate.netnajah.edu

Mass Spectrometry

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation patterns of molecules. For polycyclic aromatic compounds, a combination of liquid chromatography with various ionization sources is typically employed.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Fragmentation

Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for analyzing polar and semi-polar polycyclic aromatic hydrocarbon (PAH) derivatives like this compound. The technique first separates the compound from any impurities or other components in a mixture using high-performance liquid chromatography (HPLC). Reversed-phase columns are commonly used, with mobile phases typically consisting of methanol (B129727) or acetonitrile (B52724) and water. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight of the compound (nominal mass of 272.3 g/mol for C₁₉H₁₂O₂). Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides structural information. For PAHs, common fragmentation pathways involve the neutral loss of acetylene (B1199291) (C₂H₂) or ethylene (B1197577) (C₂H₄). nih.gov The carboxylic acid group would likely lead to a characteristic loss of CO₂ (44 Da) or H₂O (18 Da). Chromatographic separation is crucial as many PAH isomers have identical mass spectra and cannot be distinguished by MS or even MS/MS alone. nih.gov

Electrospray Ionization/Atmospheric Pressure Chemical Ionization Mass Spectrometry (ESI/APCI-MS)

The choice of ionization source is critical for successful LC-MS analysis. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the two most common interfaces for LC-MS.

Electrospray Ionization (ESI): ESI is a soft ionization technique that works well for polar, thermally labile, and large molecules. youtube.com While the carboxylic acid group imparts some polarity to this compound, making ESI feasible (likely in negative ion mode to form the [M-H]⁻ ion), ESI is often inefficient for less polar PAHs. sciex.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better suited for analyzing less polar, smaller (typically <1500 Da), and thermally stable compounds. youtube.com The analyte is vaporized with heated gas before being ionized by corona discharge. Studies have shown that APCI provides higher sensitivity and is the superior ionization mode for many PAHs and their oxygenated derivatives compared to ESI. sciex.comthermofisher.com It is less susceptible to matrix effects, which is a significant advantage when analyzing complex environmental or biological samples. sciex.com

For this compound, APCI would likely be the preferred method due to the predominantly non-polar, aromatic nature of the molecule, offering robust and sensitive detection. youtube.com

Chiroptical Methods for Absolute Configuration

While NMR and MS can define the molecular structure, they cannot typically determine the absolute configuration of chiral centers. For derivatives of benzo[c]phenanthrene, such as the dihydrodiols that are metabolic precursors to carcinogenic epoxides, chiroptical methods are essential.

Circular Dichroism (CD) Spectroscopy for Diastereomeric Diesters of Dihydrodiols

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a powerful technique for studying the stereochemistry of chiral compounds. The exciton (B1674681) chirality CD method is particularly useful for determining the absolute configuration of vicinal dihydrodiols, which are key metabolites of benzo[c]phenanthrene. nih.gov

In this method, the dihydrodiol is derivatized with a chromophoric acyl group to create a diastereomeric diester. The interaction between the two chromophores in the chiral molecule leads to a splitting of the CD absorption band, known as an exciton-split CD spectrum. The sign of this split (positive or negative) is directly related to the absolute stereochemistry (the helicity or twist) of the two interacting chromophores. By analyzing the resulting CD spectrum, the absolute configuration (e.g., 5S,6S) of the original dihydrodiol can be unambiguously determined. nih.gov This method has been successfully applied to establish the absolute stereochemistry of the trans-5,6-dihydrodiol metabolite of benzo[c]phenanthrene. nih.govnih.gov

X-ray Crystallography for Solid-State Structure

As of the latest available data, a specific crystal structure for this compound has not been reported. However, the crystal structure of the parent compound, benzo[c]phenanthrene, provides critical insights into the solid-state conformation of the core ring system. The crystallographic data for benzo[c]phenanthrene is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 158680. nih.gov

The benzo[c]phenanthrene molecule is non-planar, adopting a helical conformation due to steric hindrance between the hydrogen atoms in the bay region. wikipedia.org This inherent chirality in the solid state is a key feature of its molecular structure. The fusion of the four benzene rings results in a distorted polycyclic aromatic system. wikipedia.org

An analysis of the crystal structure of benzo[c]phenanthrene reveals the precise bond lengths, bond angles, and torsion angles that define its three-dimensional shape. This information is fundamental for understanding the electronic and steric properties of the molecule, which in turn influence the properties of its derivatives, including the 6-carboxylic acid. The introduction of a carboxylic acid group at the 6-position is expected to influence the intermolecular interactions in the solid state, likely leading to the formation of hydrogen-bonded dimers. However, without experimental data for the specific derivative, this remains a projection based on the known behavior of carboxylic acids.

Table 2: Crystallographic Data for Benzo[c]phenanthrene

ParameterValueReference
CCDC Number158680 nih.gov
Chemical FormulaC₁₈H₁₂ wikipedia.org
Molecular Weight228.29 g/mol wikipedia.org
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.53
b (Å)10.12
c (Å)13.58
β (°)103.5
Volume (ų)1140
Z4

Note: The crystallographic data presented is for the parent compound, benzo[c]phenanthrene, as a proxy for understanding the core structure.

Computational and Theoretical Studies of Benzo C Phenanthrene 6 Carboxylic Acid and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a predominant computational method for studying polycyclic aromatic hydrocarbons (PAHs) and their derivatives. This approach offers a favorable balance between computational cost and accuracy, making it well-suited for the detailed analysis of molecules such as Benzo[c]phenanthrene-6-carboxylic acid.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. The inherent steric strain in the benzo[c]phenanthrene (B127203) core, due to the close proximity of hydrogen atoms in the "fjord region," leads to a non-planar, helical structure. The introduction of a carboxylic acid group at the 6-position can further influence this geometry.

Conformational analysis of this compound focuses on the orientation of the carboxylic acid group relative to the polycyclic aromatic ring system. Rotation around the single bond connecting the carboxyl group to the aromatic frame can lead to different conformers with varying energies. The most stable conformer is typically one that minimizes steric hindrance and allows for favorable electronic interactions, such as conjugation. For substituted benzo[c]phenanthrenes, the conformational preferences are a key determinant of their chemical and physical properties.

ParameterCalculated Value (Angstroms/Degrees)Method/Basis Set
C-C (aromatic)~1.38 - 1.45 ÅB3LYP/6-31G
C-C (carboxyl)~1.48 ÅB3LYP/6-31G
C=O~1.21 ÅB3LYP/6-31G
C-O~1.35 ÅB3LYP/6-31G
Dihedral Angle (fjord region)Variable, indicating non-planarityB3LYP/6-31G*

Elucidation of Electronic Structure and Orbital Properties

DFT calculations provide valuable information about the electronic structure of this compound. The distribution of electrons within the molecule, its molecular orbitals, and the energies of these orbitals are crucial for understanding its reactivity and spectroscopic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and electronic excitation properties.

The presence of the electron-withdrawing carboxylic acid group is expected to lower the energies of both the HOMO and LUMO compared to the parent benzo[c]phenanthrene. The HOMO is typically a π-orbital delocalized over the aromatic rings, while the LUMO is a π*-orbital. The HOMO-LUMO gap for PAHs and their derivatives is a critical parameter in the context of their potential applications in organic electronics. researchgate.net

PropertyCalculated Value (eV)Method/Basis Set
HOMO Energy-6.5 to -7.0B3LYP/6-311++G(d,p)
LUMO Energy-2.0 to -2.5B3LYP/6-311++G(d,p)
HOMO-LUMO Gap4.0 to 5.0B3LYP/6-311++G(d,p)

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data to validate the theoretical model.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using DFT. rsc.orgnih.gov These calculations are highly sensitive to the molecular geometry and electronic environment of each nucleus. For this compound, the predicted chemical shifts can help in the assignment of experimental NMR spectra, especially for the complex aromatic region. The protons in the sterically crowded fjord region are expected to show distinct chemical shifts due to the unique magnetic environment.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. academie-sciences.frekb.eg The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to show characteristic π-π* transitions, with the position and intensity of the absorption bands being influenced by the extent of conjugation and the presence of the carboxylic acid group.

Spectroscopic ParameterPredicted ValueComputational Method
¹H NMR Chemical Shift (Fjord Region)Downfield shifted (δ > 8.0 ppm)GIAO-DFT
¹³C NMR Chemical Shift (Carboxyl Carbon)~170 ppmGIAO-DFT
UV-Vis λmaxMultiple bands in the UV region (250-400 nm)TD-DFT

Reaction Pathway Energetics and Transition State Analysis

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing a detailed picture of the reaction pathway.

Investigation of Activation Energies and Reaction Barriers

For any proposed reaction of this compound, such as its synthesis or subsequent functionalization, DFT can be used to calculate the activation energy (Ea). This is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state, which is the highest energy point along the reaction coordinate, can also be determined. A lower activation energy implies a faster reaction rate. These calculations are crucial for understanding the feasibility of a reaction and for designing more efficient synthetic routes.

Role of Solvation Models in Computational Studies

Reactions are typically carried out in a solvent, and the solvent can have a significant effect on the reaction pathway and energetics. Solvation models are computational methods that account for the influence of the solvent on the solute molecule. nih.govresearchgate.netacs.org For reactions involving charged or highly polar species, such as the deprotonation of the carboxylic acid group in this compound, the inclusion of a solvation model is essential for obtaining accurate results. nih.govresearchgate.netacs.org Different solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the solvent environment and its effect on the energies of reactants, products, and transition states. nih.govresearchgate.netacs.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations can elucidate its conformational dynamics and its interactions with surrounding molecules, such as water or biological macromolecules.

Conformational and Interaction Studies:

MD simulations on related structures, such as the diol epoxides of Benzo[c]phenanthrene, have been performed to understand their interaction with water molecules. acs.orgnih.gov These studies revealed that the geometry of the PAH derivative strongly dictates the preferred configurations and hydrogen bonding patterns with surrounding water. acs.orgnih.gov For this compound, the polar carboxylic group would be a primary site for hydrogen bonding, significantly influencing its solubility and interaction with biological targets.

Simulations would likely focus on:

Rotational Profile of the Carboxylic Acid Group: Analyzing the torsional angle of the C-C bond connecting the carboxylic acid to the aromatic ring to identify the most stable rotational conformations.

Solvation Shell Analysis: Characterizing the arrangement of water molecules around the compound to understand its hydration and how it might approach a biological receptor.

Interaction with Biomolecules: Simulating the compound's interaction with DNA or proteins to identify potential binding modes. The non-planar structure of the Benzo[c]phenanthrene core, combined with the hydrogen-bonding capability of the carboxylic acid, suggests that both intercalation and groove-binding are possible modes of interaction with DNA.

Interactive Table: Key Parameters in MD Simulations for Aromatic Compounds
ParameterDescriptionRelevance to this compound
Force Field A set of parameters used to calculate the potential energy of a system of atoms.OPLS or AMBER force fields are commonly used for organic molecules and would be suitable for modeling the interactions of the aromatic rings and the carboxylic acid group.
Solvent Model The representation of the solvent (e.g., water) in the simulation.Explicit water models like TIP3P or SPC/E are crucial for accurately simulating hydration and hydrogen bonding at the carboxylic acid moiety. acs.orgnih.gov
Simulation Time The duration of the simulation.Nanosecond to microsecond-scale simulations are typically required to observe significant conformational changes and stable binding events.
Ensemble The statistical mechanical ensemble used (e.g., NVT, NPT).The NPT ensemble (constant number of particles, pressure, and temperature) is often used to mimic laboratory conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or chemical properties. nih.gov For compounds like this compound, QSAR models are typically built using a set of calculated properties known as molecular descriptors.

Focus on Molecular Descriptors and Their Theoretical Derivation:

The predictive power of a QSAR model depends heavily on the choice of molecular descriptors. researchgate.net These descriptors are numerical values that quantify different aspects of a molecule's structure and can be derived theoretically from its two-dimensional or three-dimensional representation. bohrium.comnih.gov For PAHs and their derivatives, descriptors are generally categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching.

Electronic Descriptors: These relate to the electronic structure of the molecule, such as orbital energies (e.g., HOMO, LUMO), dipole moment, and partial charges. They are often calculated using semi-empirical or quantum mechanical methods. nih.gov

Spatial (3D) Descriptors: These are calculated from the 3D coordinates of the atoms and include information about the molecule's volume and surface area. nih.gov

For a molecule like this compound, a combination of these descriptors would be necessary to build a robust QSAR model. The non-planar, helical shape of the aromatic system would be captured by 3D descriptors, while the electronic influence of the carboxylic acid group would be represented by electronic descriptors.

Theoretical Derivation:

Geometry Optimization: The first step is to calculate the lowest energy 3D conformation of the molecule. This is typically done using quantum mechanical methods like Density Functional Theory (DFT) or semi-empirical methods like PM3. nih.gov

Descriptor Calculation: Once the geometry is optimized, a wide range of descriptors can be calculated. For example:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key electronic descriptor that relates to the molecule's reactivity and stability. nih.gov

Molecular Surface Area: Van der Waals surface area and solvent-accessible surface area are important 3D descriptors that correlate with how a molecule interacts with its environment. nih.gov

Topological Quantum Similarity Indices: These advanced descriptors combine quantum similarity theory with a topological approach to better model properties. conicet.gov.ar

QSAR studies on broader classes of PAHs have successfully used such descriptors to predict properties ranging from carcinogenicity and mutagenicity to environmental fate. conicet.gov.aracs.org A model for this compound and its analogues would follow these established principles to correlate its unique structural features with its activities.

Interactive Table: Relevant Molecular Descriptors for QSAR of Benzo[c]phenanthrene Derivatives
Descriptor ClassSpecific Descriptor ExampleTheoretical Derivation MethodPotential Correlation
Electronic HOMO-LUMO Energy GapQuantum Mechanics (e.g., DFT)Chemical reactivity, electronic transitions. nih.gov
Electronic Dipole MomentQuantum Mechanics (e.g., DFT)Polarity, solubility, and interaction with polar receptors.
Spatial / 3D Van der Waals Surface AreaBased on optimized 3D geometryMolecular size, potential for non-polar interactions. nih.gov
Spatial / 3D AsphericityBased on optimized 3D geometryDeviation from a perfect spherical shape, relevant for intercalation.
Topological Wiener IndexBased on 2D graph representationMolecular branching and compactness.
Information Content Information Content IndexBased on molecular structureOverall molecular complexity. nih.gov

Reaction Mechanisms Involving Benzo C Phenanthrene 6 Carboxylic Acid

Oxidative Reactions

Oxidative processes are the primary drivers for the transformation of benzo[c]phenanthrene-6-carboxylic acid in the environment. These reactions involve highly reactive species such as ozone, hydroxyl radicals, and nitrate (B79036) radicals, as well as photo-induced oxidation.

The ozonolysis of PAHs is a significant degradation pathway. While specific studies on this compound are not prevalent, the mechanism can be understood from studies on the parent compound, phenanthrene (B1679779). The reaction of ozone with the phenanthrene moiety is expected to occur preferentially at the C9-C10 bond, which is the most electron-rich and reactive "K-region" of the molecule.

The process follows the Criegee mechanism, which involves a series of steps:

1,3-Dipolar Cycloaddition: Ozone adds across the C9-C10 double bond to form an unstable primary ozonide (POZ or molozonide). icm.edu.pl

Cleavage and Formation of a Carbonyl Oxide: The primary ozonide rapidly rearranges and cleaves to form a carbonyl compound (an aldehyde) and a carbonyl oxide (also known as the Criegee intermediate). nih.gov

Byproduct Formation: In the presence of participating solvents like water or methanol (B129727), the highly reactive Criegee intermediate is trapped to form various products. In an aqueous environment, it can lead to the formation of carboxylic acids. The reaction can ultimately result in the cleavage of the aromatic ring.

Computational studies on phenanthrene have explored multiple mechanistic pathways for its ozonolysis, confirming the formation of aldehyde compounds as key products. researchgate.net The initial cycloaddition of ozone is followed by the dissociation into the zwitterionic Criegee intermediate. icm.edu.plresearchgate.net The byproducts of phenanthrene ozonolysis include 2,2'-biphenyldicarboxaldehyde, diphenic acid, and phenanthrenequinone. icm.edu.plnih.gov

Table 1: Potential Byproducts from the Ozonolysis of the Benzo[c]phenanthrene (B127203) Moiety

PrecursorReactionKey IntermediatePotential ProductsCitation
Phenanthrene (model)OzonolysisPrimary Ozonide, Carbonyl Oxide2,2'-Biphenyldicarboxaldehyde, Diphenic Acid, Phenanthrenequinone icm.edu.pl, nih.gov
This compoundOzonolysisCarbonyl OxideDicarboxylic acids, DialdehydesN/A

In the atmosphere, the gas-phase reaction with hydroxyl radicals (•OH) is a primary degradation pathway for PAHs. nih.gov The •OH radical is a powerful oxidant that readily adds to the aromatic rings of PAHs. For benzo[a]anthracene, a structural isomer of benzo[c]phenanthrene, the reaction with •OH radicals leads to the formation of benzo[a]anthracenols, dialdehydes, ketones, and epoxides. nih.gov

During the nighttime, in the absence of sunlight to cause photolysis, the nitrate radical (NO₃) becomes a significant atmospheric oxidant. nih.govnih.govcopernicus.org It is formed from the reaction of nitrogen dioxide (NO₂) and ozone. copernicus.org Heterogeneous reactions of PAHs adsorbed on particulate matter with NO₃ radicals are an important transformation process.

Studies on benzo[b]fluoranthene (B1141397) (B[b]F) and benzo[k]fluoranthene (B33198) (B[k]F) particles have shown that reactions with NO₃ radicals produce mono-, di-, and tri-nitro derivatives, as well as products containing both nitro and ketone groups. nih.gov The atmospheric lifetimes for these PAHs at typical nighttime NO₃ concentrations were estimated to be only a few hours, highlighting the efficiency of this degradation pathway. nih.gov Similarly, the reaction of phenylethenes with nitrogen dioxide (NO₂) has been shown to proceed via radical addition, yielding a variety of nitrated products. rsc.org It is therefore expected that this compound will react with nitrate radicals and nitrogen dioxide, leading to the formation of nitrothis compound isomers and their corresponding ketones.

Table 2: Kinetic Data for Reactions of PAHs with Atmospheric Radicals

PAHRadicalRate Constant (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric LifetimeCitation
Benzo[a]anthracene•OH4.82 × 10⁻¹¹5.92 hours nih.gov
Benzo[b]fluorantheneNO₃1.2 × 10⁻¹²3.0 hours nih.gov
Benzo[k]fluorantheneNO₃5.8 × 10⁻¹³3.9 hours nih.gov

In aqueous environments, PAHs can undergo photo-oxidation when exposed to ultraviolet (UVA) radiation. This process can be direct, through the absorption of light by the PAH itself, or indirect, often catalyzed by substances like titanium dioxide (TiO₂) nanoparticles. nih.gov

Studies on anthracene (B1667546) and phenanthrene show that the initial step in aqueous photo-oxidation is often hydroxylation, leading to the formation of hydroxylated PAHs (OHPAHs). nih.gov These intermediates are then further oxidized to more stable oxygenated PAHs (OPAHs), such as quinones. nih.govresearchgate.net For instance, the photo-oxidation of anthracene can produce 9,10-anthraquinone. The presence of a carboxylic acid group on the benzo[c]phenanthrene structure would increase its water solubility compared to the parent PAH, potentially enhancing the relevance of aqueous photo-oxidation processes. Molecular dynamics simulations on the diol epoxides of benzo[c]phenanthrene have shown that their interaction with water molecules is highly dependent on the geometry of the PAH derivative. nih.gov

Ring Cleavage Mechanisms

The oxidative degradation of this compound can lead to the cleavage of one or more of its aromatic rings, resulting in the formation of smaller, more oxidized molecules.

Ring cleavage is a common outcome of the aggressive oxidation of PAHs. As seen in the ozonolysis of phenanthrene, the C9-C10 bond is broken, leading to the formation of diphenic acid, a dicarboxylic acid, and phenanthrenequinone. icm.edu.plnih.gov This demonstrates a direct pathway from a three-ring PAH to ring-opened products.

Applying this to the benzo[c]phenanthrene structure, oxidative attack, particularly at the fjord region or the K-region (the 5-6 bond), would be expected to be a primary site for ring cleavage. Such a reaction would break open the phenanthrene core of the molecule. The ultimate products of such cleavage are often dicarboxylic acids and quinones. For example, cleavage of the 5-6 bond in the parent benzo[c]phenanthrene could lead to the formation of benzo[c]phenanthrene-5,6-dicarboxylic acid. sigmaaldrich.com The formation of various substituted phenanthrenequinones is also a well-established reaction pathway for phenanthrene derivatives. researchgate.net These quinones are themselves subject to further oxidation and ring-opening reactions.

Oxygen Addition and Subsequent Cleavage Reactions

The metabolism of polycyclic aromatic hydrocarbons (PAHs) like benzo[c]phenanthrene often involves enzymatic oxygen addition, leading to the formation of reactive intermediates. In the case of the parent compound, benzo[c]phenanthrene, the principal oxidative metabolites are the 3,4- and 5,6-arene oxides (epoxides). nih.gov These reactions are catalyzed by cytochrome P450 enzymes. nih.govacs.org The presence of a carboxylic acid group at the 6-position of this compound is expected to influence the regioselectivity and rate of these oxygen addition reactions.

Following their formation, these arene oxides can undergo subsequent cleavage reactions, primarily through hydrolysis, which can be spontaneous or enzyme-catalyzed. The hydrolysis of the epoxide ring leads to the formation of dihydrodiols. For instance, studies on benzo[c]phenanthrene have shown that its fjord region diol epoxides are hydrolytically unstable. nih.gov The hydrolysis of syn- and anti-dihydrodiol epoxides of benzo[c]phenanthrene results in the formation of tetraols, with the anti-dihydrodiol epoxides undergoing almost exclusively trans-hydrolysis. nih.gov

The general pathway for these reactions can be summarized as follows:

Benzo[c]phenanthrene → Benzo[c]phenanthrene arene oxide → Benzo[c]phenanthrene dihydrodiol → Benzo[c]phenanthrene tetraol

The specific stereochemistry of the products is crucial, as different stereoisomers can exhibit varying biological activities. For example, cytochrome P450c has been shown to stereoselectively form (+)-(3S,4R)-benzo[c]phenanthrene-3,4-oxide and (+)-(5S,6R)-benzo[c]phenanthrene-5,6-oxide. nih.gov

Derivatization Reactions for Functionalization

The functionalization of this compound can be achieved through various derivatization reactions, targeting either the carboxylic acid group or the aromatic core. These modifications are essential for developing new materials with specific properties or for creating probes to study its biological interactions.

The carboxylic acid moiety is a prime site for derivatization. Standard organic reactions can be employed to convert the carboxylic acid into a variety of other functional groups, as illustrated in the table below.

Functional Group TransformationReagents and Conditions
EsterificationAlcohol, Acid catalyst (e.g., H₂SO₄)
Amide FormationAmine, Coupling agent (e.g., DCC, EDC)
Acid Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
Reduction to AlcoholLithium aluminum hydride (LiAlH₄)

Furthermore, the benzo[c]phenanthrene skeleton itself can be functionalized. For instance, palladium-catalyzed cross-coupling reactions have been utilized for the functionalization of related BN-benzo[c]phenanthrenes, suggesting a potential route for introducing new substituents onto the aromatic rings of this compound. rsc.org Another example from a related system involves the reaction of a benzo[c]phenanthrene ketone with primary amines in the presence of a Lewis acid, followed by reduction, to yield new polyaromatic secondary amines. researchgate.net These examples highlight the versatility of the benzo[c]phenanthrene core for chemical modification.

Theoretical Approaches to Reaction Pathway Prediction

Computational chemistry provides powerful tools for predicting and understanding the reaction pathways of complex molecules like this compound. eurjchem.com Density Functional Theory (DFT) is a prominent method used for these purposes.

Theoretical studies on substituted benzo[c]phenanthrenes have successfully used Gauge-Invariant Atomic Orbital (GIAO)-DFT and Natural Population Analysis (NPA) to elucidate charge delocalization pathways and predict the regioselectivity of electrophilic substitution reactions like nitration and bromination. nih.govnih.gov These computational approaches can determine how the presence and position of substituents, such as the carboxylic acid group, direct incoming reagents to specific sites on the aromatic rings. nih.govnih.gov

Ab-initio DFT methods have also been applied to study the high-energy processes of C-C and C-H bond cleavage in related PAHs like phenanthrene and anthracene. eurjchem.comuobaghdad.edu.iq These studies calculate the activation and reaction energies for bond breaking, providing insight into the thermal stability and potential fragmentation pathways of the molecule. For phenanthrene, the calculated activation energies for C-C bond cleavage range from 157.39 to 202.34 kcal/mol. eurjchem.comuobaghdad.edu.iq

Furthermore, the activation strain model combined with energy decomposition analysis offers a framework for understanding the reactivity of PAHs in reactions like Diels-Alder cycloadditions. rsc.org This approach can dissect the interaction energy between reactants and the energy required to deform them into the transition state geometry, providing a quantitative understanding of the factors that control reaction barriers. rsc.org These theoretical methodologies can be applied to this compound to predict its behavior in various chemical transformations, guiding synthetic efforts and providing a deeper understanding of its intrinsic reactivity.

Metabolic Pathways and Biochemical Interactions of Benzo C Phenanthrene 6 Carboxylic Acid and Polycyclic Aromatic Hydrocarbons

Enzymatic Transformation Mechanisms

In vertebrates, the primary enzymes responsible for the metabolism of PAHs are the cytochrome P450 (CYP) superfamily of monooxygenases. nih.govnih.gov These enzymes initiate a cascade of reactions that can lead to either detoxification or the formation of highly reactive, carcinogenic metabolites. nih.govnih.gov

Role of Cytochrome P450 Enzymes in Aromatic Hydrocarbon Metabolism

The cytochrome P450 system, particularly isoforms within the CYP1 family, plays a central role in the initial oxidation of PAHs. oup.com CYP1A1, CYP1A2, and CYP1B1 are key enzymes in this process, with their expression being inducible by exposure to PAHs themselves through the aryl hydrocarbon receptor (AhR) signaling pathway. nih.govnih.govfrontiersin.org

Table 1: Key Cytochrome P450 Enzymes in PAH Metabolism

Enzyme Function Substrates (Examples)
CYP1A1 Major enzyme in the metabolic activation of many PAHs. nih.govnih.govoup.com Benzo[a]pyrene (B130552), Benzo[c]phenanthrene (B127203) nih.govacs.org
CYP1A2 Involved in the metabolism of PAHs and other xenobiotics in the liver. oup.comnih.gov Benzo[c]phenanthrene, Aromatic amines nih.govoup.com
CYP1B1 Plays a significant role in the activation of PAHs to carcinogenic metabolites. nih.govnih.govnih.gov Benzo[c]phenanthrene, 7,12-Dimethylbenz[a]anthracene nih.govnih.gov
CYP3A4 A major human P450 involved in the metabolism of a wide range of xenobiotics, including some PAHs. acs.orgacs.org Benzo[a]pyrene acs.org

Formation of Diol Epoxides and other Oxidized Metabolites

A critical pathway in the metabolic activation of many PAHs is the formation of diol epoxides. nih.govresearchgate.netnih.gov This multi-step process begins with the CYP-catalyzed epoxidation of the PAH aromatic ring. nih.govacs.org The resulting epoxide is then hydrated by microsomal epoxide hydrolase (mEH) to form a trans-dihydrodiol. oup.com This dihydrodiol can then undergo a second epoxidation by CYP enzymes to form a highly reactive diol epoxide. nih.govoup.com

These diol epoxides are ultimate carcinogens, capable of covalently binding to cellular macromolecules like DNA, which can lead to mutations and the initiation of cancer. researchgate.netcdc.gov For benzo[c]phenanthrene, the formation of benzo[c]phenanthrene-3,4-diol-1,2-epoxide is considered a highly potent ultimate carcinogen. nih.gov The initial metabolism of B[c]PH can lead to the formation of different dihydrodiols, such as B[c]PH-3,4-dihydrodiol and B[c]PH-5,6-dihydrodiol. nih.gov The relative amounts of these dihydrodiols formed can significantly impact the carcinogenic potential of the parent compound. nih.gov Other oxidized metabolites, such as phenols and quinones, are also formed during PAH metabolism. oup.com Dihydrodiol dehydrogenase can further oxidize trans-dihydrodiols to catechols, which can auto-oxidize to o-quinones, a process that can generate reactive oxygen species (ROS). nih.govacs.org

Stereoselectivity of Enzymatic Oxidations

The enzymatic reactions involved in PAH metabolism often exhibit a high degree of stereoselectivity, meaning that specific stereoisomers of metabolites are preferentially formed. nih.gov This is due to the three-dimensional structure of the enzyme's active site, which accommodates the substrate in a specific orientation. nih.gov

In the case of benzo[c]phenanthrene, studies using purified rat cytochrome P450c (an ortholog of human CYP1A1) have demonstrated the stereoselective formation of specific arene oxide enantiomers. nih.gov The metabolism of B[c]Ph by this enzyme predominantly yields the (+)-(3S,4R)-enantiomer of the 3,4-oxide and the (+)-(5S,6R)-enantiomer of the 5,6-oxide. nih.gov The stereochemistry of the diol epoxide metabolites is also critical, as different stereoisomers can have vastly different carcinogenic potencies. The formation of specific enantiomers of dihydrodiols and diol epoxides is a key determinant in the ultimate biological activity of the parent PAH. acs.org

Microbial Degradation Pathways

Microorganisms, particularly bacteria and fungi, play a crucial role in the environmental fate of PAHs. nih.govoup.com They possess diverse enzymatic systems capable of breaking down the complex ring structures of these compounds, often using them as a source of carbon and energy. nih.govoup.comresearchgate.net

Dioxygenation at Specific Carbon Positions

The initial step in the bacterial degradation of PAHs is typically the incorporation of both atoms of molecular oxygen into the aromatic ring, a reaction catalyzed by multicomponent enzyme systems known as dioxygenases. nih.gov These enzymes, often Rieske non-heme iron oxygenases, exhibit specificity for the positions on the PAH molecule that they attack. nih.govnih.gov

Ortho- and Meta-Cleavage Pathways of Dihydrodiols

Following the initial dioxygenation and subsequent dehydrogenation to form a dihydroxylated intermediate (a catechol), the aromatic ring is cleaved. researchgate.netresearchgate.net There are two primary pathways for this ring cleavage: the ortho-cleavage pathway and the meta-cleavage pathway. researchgate.netresearchgate.net

In the ortho-cleavage pathway , the bond between the two hydroxyl-bearing carbon atoms of the catechol is broken by a catechol 1,2-dioxygenase. nih.gov In the meta-cleavage pathway , the bond adjacent to one of the hydroxyl groups is cleaved by a catechol 2,3-dioxygenase. nih.gov The choice of cleavage pathway is dependent on the specific microorganism and the structure of the aromatic substrate. researchgate.net Both pathways ultimately lead to the formation of intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. researchgate.net For instance, in some Pseudomonas species, both ortho- and meta-cleavage pathways can be induced for the degradation of benzoate. nih.gov The degradation of complex PAHs involves the sequential cleavage of the aromatic rings. researchgate.net

Metabolic Intermediates and Product Identification (e.g., 1-hydroxy-2-naphthoic acid)

The microbial degradation of polycyclic aromatic hydrocarbons (PAHs) proceeds through a series of metabolic intermediates. While direct studies on the metabolic pathway of benzo[c]phenanthrene-6-carboxylic acid are not extensively detailed in the available literature, the catabolism of the parent compound, phenanthrene (B1679779), provides a well-established model. Bacterial degradation of phenanthrene is initiated by dioxygenase enzymes, which can attack different positions on the molecule.

For phenanthrene, initial dioxygenation at the 3,4-position leads to the formation of cis-3,4-dihydroxy-3,4-dihydrophenanthrene. This intermediate is then catabolized to 1-hydroxy-2-naphthoic acid . nih.govnih.gov Alternatively, attack at the 1,2-position yields intermediates that can be converted to 2-hydroxy-1-naphthoic acid. nih.gov Both of these pathways can converge on naphthalene-1,2-diol, which is then further degraded. nih.govresearchgate.net

In the case of Stenotrophomonas maltophilia strain C6, the degradation of phenanthrene was found to proceed via multiple initial attacks, with subsequent meta-cleavage of the resulting diols being a dominant route. nih.gov The identification of various hydroxynaphthoates and dicarboxylic acids confirms a complex, branched pathway. nih.gov A similar multi-pathway degradation is observed in Mycobacterium species, which can cleave the phenanthrene rings to produce metabolites like naphthalene-1,2-dicarboxylic acid and phthalic acid. researchgate.net

Based on these established pathways for phenanthrene, the metabolism of this compound would likely involve initial dioxygenation, followed by ring cleavage. The existing carboxylic acid group would influence the molecule's solubility and potentially the regioselectivity of the enzymatic attacks.

Degradation by Specific Bacterial Strains (e.g., Stenotrophomonas maltophilia, Sphingobium yanoikuyae)

Numerous bacterial species have demonstrated the ability to utilize PAHs as a source of carbon and energy. The degradation of complex PAHs is a key feature of several environmental isolates.

Stenotrophomonas maltophilia has been identified as a potent degrader of PAHs. For example, strain C6 can completely degrade phenanthrene, utilizing it for growth. nih.gov This genus is notable for its ability to degrade not only low molecular weight PAHs but also high molecular weight compounds with four or more rings, such as benzo[a]pyrene. nih.gov The capacity for synergic degradation has also been observed, where S. maltophilia, in a consortium with other bacteria like Acinetobacter baumannii and Klebsiella oxytoca, significantly enhanced the efficiency of phenanthrene removal. nih.gov In these mixed cultures, S. maltophilia often becomes the predominant species, underscoring its crucial role in the degradation process. nih.gov

The genus Sphingobium , which includes the well-studied strain Sphingobium yanoikuyae, is also renowned for its xenobiotic-degrading capabilities. oup.com While initially identified as Beijerinckia, S. yanoikuyae was shown to oxidize benzo[a]pyrene to cis-7,8- and 9,10-dihydrodiols. nih.gov Many sphingomonads are known to degrade a range of PAHs, including naphthalene (B1677914) and phenanthrene, often via pathways common to other Gram-negative bacteria. oup.com

The table below summarizes the degradative capabilities of these representative bacterial genera.

Table 1: Bacterial Strains Involved in PAH Degradation

Bacterial Genus/Species Degraded PAH(s) Key Findings Citations
Stenotrophomonas maltophilia Phenanthrene, Benzo[a]pyrene, other HMW PAHs Utilizes phenanthrene for growth; capable of degrading high molecular weight (HMW) PAHs. nih.gov Shows synergistic effects in consortia. nih.gov nih.govnih.gov
Sphingobium yanoikuyae Benzo[a]pyrene Oxidizes benzo[a]pyrene to cis-dihydrodiols. nih.gov nih.gov

Genetic and Genomic Basis of Microbial Metabolism

The microbial metabolism of PAHs is underpinned by specific genetic systems that encode the necessary catabolic enzymes. The expression of these genes is tightly regulated, allowing bacteria to adapt to the presence of these compounds as potential carbon sources. researchgate.net

Genomic and transcriptomic analyses of PAH-degrading bacteria reveal that a significant portion of differentially expressed genes are involved in catalytic activities. researchgate.net Key among these are genes encoding for dioxygenases , which are often multicomponent enzyme systems responsible for the initial oxidation of the aromatic ring. For instance, Stenotrophomonas maltophilia is suggested to possess at least two distinct dioxygenase enzymes. nih.gov In many bacteria, the genes for PAH catabolism are organized in clusters. In Pseudomonas strains, the phn gene cluster encodes the enzymes for the upper catabolic pathway of phenanthrene. oup.com

In sphingomonads, the genetic basis for their extensive degradative capabilities is often located on large plasmids. oup.com These extrachromosomal elements carry the gene clusters necessary for the breakdown of complex xenobiotics. The amino acid sequences of PAH ring-hydroxylating dioxygenases (PAH-RHDα) are broadly distributed across different microbial taxa, and their phylogenies often align with those of their host organisms, indicating both vertical and horizontal gene transfer events in the evolution of these metabolic pathways. researchgate.net

Molecular-Level Interactions

Studies on Adduct Formation with Biomolecules (e.g., DNA adducts)

While PAHs can be detoxified and eliminated, their metabolic activation can lead to the formation of highly reactive intermediates that covalently bind to cellular macromolecules like DNA, forming DNA adducts. This process is a critical step in the chemical carcinogenesis initiated by many PAHs.

Research on benzo[c]phenanthrene (B[c]Ph) , the parent hydrocarbon of this compound, has shown that it is metabolically activated to form benzo[c]phenanthrene-3,4-diol-1,2-epoxides (B[c]PhDE). nih.govnih.gov These diol epoxides are among the most tumorigenic PAH metabolites known. nih.gov Unlike many other PAHs such as benzo[a]pyrene, which preferentially form adducts with guanine (B1146940) residues, B[c]PhDE reacts predominantly with adenine residues in DNA. nih.gov

Studies using the human mammary carcinoma cell line MCF-7 demonstrated that exposure to B[c]Ph leads to the formation of several distinct B[c]PhDE-DNA adducts. nih.gov The major adducts result from the addition of different stereoisomers of B[c]PhDE to the exocyclic amino group of deoxyadenosine. nih.goviaea.org In contrast, B[c]Ph showed only limited ability to form these adducts in mouse skin, though its metabolite, B[c]Ph-3,4-dihydrodiol, was a much more potent precursor for adduct formation. nih.gov This suggests that the metabolic capacity of the tissue is a key determinant of carcinogenic potential. The DNA mismatch repair (MMR) system has been shown to recognize B[c]PhDE-DNA adducts, which can trigger apoptosis, serving as a protective mechanism against cells with damaged DNA. nih.gov

Table 2: Major Benzo[c]phenanthrene-DNA Adducts Identified in MCF-7 Cells

Adduct Name Description Target Base Citation
(-)-B[c]PhDE-2dAt trans-addition of (4R,3S)-dihydroxy-(2S,1R)-epoxy-1,2,3,4-tetrahydro-B[c]Ph Deoxyadenosine nih.gov
(+)-B[c]PhDE-1dAc cis-addition of (4S,3R)-dihydroxy-(2S,1R)-epoxy-1,2,3,4-tetrahydro-B[c]Ph Deoxyadenosine nih.gov

Influence of Molecular Structure on Biochemical Recognition

The unique molecular architecture of a PAH profoundly influences its metabolic fate and biological activity. Benzo[c]phenanthrene is a nonplanar molecule with a crowded "fjord region," which results from the fusion of four benzene (B151609) rings in an angular fashion. wikipedia.org This distorted structure is critical to its biological properties.

The stereochemistry of metabolic activation is highly specific. The metabolism of B[c]Ph to its trans-3,4-dihydrodiol, a key procarcinogenic intermediate, is highly stereoselective, with the specific enantiomer formed depending on the profile of cytochrome P450 enzymes present in the tissue. nih.govnih.gov This dihydrodiol is the precursor to the ultimate carcinogenic B[c]Ph-3,4-diol-1,2-epoxides. nih.gov

The shape of these diol epoxides dictates their interaction with DNA. The configurationally isomeric diol epoxides react with DNA to form distinct adducts, and the stereochemistry of this addition (cis or trans) can be determined. iaea.org The specific three-dimensional structure of the resulting adduct influences its recognition by DNA repair proteins, such as the mismatch repair system, and its ability to cause mutations during DNA replication. nih.gov The preference of B[c]PhDE for adenine, as opposed to the guanine preference of the "bay-region" diol epoxides of benzo[a]pyrene, highlights how subtle differences in the shape and electronic properties of the reactive epoxide can fundamentally alter its biochemical recognition and ultimate biological outcome. nih.gov

Metabolic Pathways for PAH Derivatives (e.g., hydroxylated and nitrated PAHs)

The metabolic pathways for PAH derivatives, such as those containing hydroxyl or nitro functional groups, are of significant interest as these derivatives are also found in the environment and can possess toxic and carcinogenic properties. nih.govnih.gov The metabolism of these derivatives often involves the same enzyme systems that act on the parent PAHs, primarily cytochrome P450 (CYP) enzymes. nih.govresearchgate.net

For nitrated PAHs, such as 1-nitropyrene (B107360) (1-NP), metabolic activation is crucial for their mutagenic activity. nih.gov Studies have shown that human CYP enzymes can metabolize 1-NP through two main pathways:

Epoxidation: This pathway has a lower energy barrier and leads to the formation of 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene. These epoxides are electrophilic and can readily bind to DNA. nih.gov

Hydroxylation: This pathway results in the formation of hydroxylated metabolites, with 6-hydroxy-1-nitropyrene and 8-hydroxy-1-nitropyrene being the major products. These have been detected as metabolites in urine. nih.gov

Generally, the metabolic activation of PAHs and their derivatives can proceed via several routes, including the diol-epoxide pathway, a radical-cation pathway, and a quinone pathway. nih.gov These pathways all generate reactive products capable of causing cellular damage, including DNA adducts and oxidative stress. nih.govresearchgate.net The addition of functional groups like hydroxyl or nitro groups to the PAH core structure alters the molecule's electronic properties and steric profile, thereby influencing which metabolic pathway is favored and the nature of the ultimate toxic products. nih.gov

Environmental Occurrence and Transformation of Benzo C Phenanthrene 6 Carboxylic Acid in Natural Systems

Sources and Formation Mechanisms in the Environment

The primary sources of benzo[c]phenanthrene-6-carboxylic acid in the environment are linked to the incomplete combustion of organic materials. These sources can be broadly categorized as pyrogenic and petrogenic, with additional contributions from natural events.

Pyrogenic sources are the result of the incomplete combustion of organic matter at high temperatures. nih.gov This includes emissions from industrial processes, vehicle exhaust, and the burning of fossil fuels such as coal and wood. researchgate.net These processes generate a complex mixture of PAHs, including the parent compound benzo[c]phenanthrene (B127203), which can then be oxidized in the environment to form this compound.

Petrogenic sources, on the other hand, originate from petroleum and its by-products. nih.gov Contamination can occur through oil spills, leakage from storage tanks, and industrial effluents. nih.govbioline.org.br While petrogenic sources are typically dominated by lower molecular weight PAHs, higher molecular weight compounds, which are precursors to this compound, can be present in heavier petroleum products like crude oil, motor oil, and asphalt. floridadep.gov

The differentiation between pyrogenic and petrogenic sources is a key aspect of environmental forensics. Diagnostic ratios of specific PAHs can help identify the origin of contamination. bioline.org.br

Incomplete combustion of organic materials is a major pathway for the formation of PAHs. researchgate.net When organic matter is heated to temperatures between 300°C and 900°C with insufficient oxygen, complex mixtures of PAHs are generated. epa.gov These mixtures can contain thousands of components, including various alkylated PAHs. epa.gov Benzo[c]phenanthrene, the parent hydrocarbon of this compound, is one of the many PAHs formed through these processes. Subsequent environmental oxidation of benzo[c]phenanthrene leads to the formation of its carboxylic acid derivative.

Natural processes also contribute to the environmental burden of PAHs. Forest fires are a significant natural source, releasing large quantities of PAHs into the atmosphere. canada.ca Volcanic eruptions are another natural phenomenon that emits PAHs. floridadep.gov Additionally, natural oil seeps can release petroleum-derived PAHs into the marine and terrestrial environments. floridadep.gov These natural events contribute to the background levels of PAHs, including the precursors to this compound.

Environmental Fate and Partitioning

Once released into the environment, the behavior of this compound is dictated by its physical and chemical properties, which influence its distribution across different environmental compartments.

PAHs can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. who.int The distribution between these two phases depends on the compound's volatility. Less volatile, higher molecular weight PAHs are more likely to be associated with particulate matter. epa.gov This particulate-bound transport is a major mode of environmental distribution for PAHs. epa.gov Given its structure, this compound is expected to have low volatility and therefore be predominantly associated with the particulate phase in the atmosphere.

Due to their low water solubility, PAHs have a strong tendency to adsorb to particulate matter in water and soil. epa.govcanada.ca This adsorption to soil and sediment particles makes these environmental compartments major sinks for PAHs. canada.ca The extent of adsorption is influenced by the organic matter content of the soil or sediment. The strong binding of PAHs to these matrices limits their mobility and bioavailability in the environment.

Data Tables

Table 1: Major Sources of PAHs in the Environment

Source CategorySpecific ExamplesPredominant Type
Pyrogenic Industrial emissions, vehicle exhaust, fossil fuel combustion (coal, wood)High Molecular Weight PAHs
Petrogenic Oil spills, petroleum product leakage, industrial effluentsLow to High Molecular Weight PAHs
Natural Forest fires, volcanic eruptions, natural oil seepsVaries depending on source

Table 2: Environmental Fate Characteristics of High Molecular Weight PAHs

Environmental CompartmentDominant ProcessConsequence
Atmosphere Partitioning to particulate matterLong-range transport
Water Adsorption to suspended solids and sedimentAccumulation in sediments
Soil Adsorption to soil organic matterLow mobility and bioavailability

Accumulation in Sediments

Polycyclic aromatic hydrocarbons are known to readily adsorb to particulate matter in aquatic environments, leading to their accumulation in sediments. mdpi.comnih.gov This is due to their hydrophobic nature and low aqueous solubility. nih.gov Once in the sediment, these compounds can persist for long periods, acting as a long-term source of contamination. The concentration of PAHs in sediments can vary widely depending on the proximity to pollution sources such as industrial and municipal effluents, and atmospheric deposition. mdpi.comosti.gov

Table 1: Concentration of Selected PAHs in Sediments from Various Locations

LocationPAHConcentration Range (ng/g dry weight)
Taihu Lake, China16 Priority PAHsNot specified
Mahanadi River EstuaryTotal PAHsNot specified
Southern Basin of Lake MichiganParent PAHs200 - 6200
Yellow River Delta, ChinaΣPAH₁₆46.17 - 794.32

Abiotic Transformation Processes

Abiotic processes, particularly those driven by atmospheric chemistry and light, play a crucial role in the transformation of PAHs in the environment.

In the atmosphere, PAHs are subject to chemical reactions with various oxidants, including ozone (O₃), hydroxyl radicals (OH), and nitrogen oxides (NOx). acs.org These reactions are a primary degradation pathway for gas-phase PAHs. For instance, the reaction with OH radicals is considered the most important atmospheric loss process for phenanthrene (B1679779), a related PAH. acs.org The presence of benzo[c]phenanthrene has been detected in the ambient atmosphere at concentrations ranging from 0.04 to 1.0 ng/m³. nih.gov

While specific reaction kinetics for this compound are not documented, studies on its parent compound, benzo[c]phenanthrene, and other PAHs indicate that it would likely undergo similar atmospheric transformations. unh.edu The addition of a carboxylic acid group might influence the reaction rates, but the aromatic rings remain susceptible to attack by atmospheric oxidants. These reactions can lead to the formation of a variety of oxygenated and nitrated derivatives.

In aquatic systems, photochemical degradation, or photolysis, is a significant abiotic transformation process for PAHs. This process can occur through direct absorption of sunlight or indirect photosensitization involving other substances present in the water. The rate of photolysis is influenced by factors such as water clarity, depth, and the presence of dissolved organic matter.

Studies on related PAHs have shown that they can be degraded by photolysis. For example, the photodegradation of benzo[a]pyrene (B130552) can be catalyzed by chlorophyll. nih.gov While specific data for this compound is not available, its aromatic structure suggests it would be susceptible to photochemical degradation. The presence of the carboxylic acid group may alter the absorption spectrum and the quantum yield of the molecule, thereby affecting its photolysis rate compared to the parent compound.

Biotic Transformation Processes

Biological processes mediated by microorganisms are fundamental to the breakdown and transformation of PAHs in the environment.

A wide range of microorganisms, including bacteria and fungi, have been shown to degrade PAHs. nih.govfrontiersin.org These microorganisms utilize PAHs as a source of carbon and energy, breaking them down into simpler, less harmful compounds. The degradation pathways often involve the initial oxidation of the aromatic rings by oxygenase enzymes, leading to the formation of dihydrodiols, which can then undergo ring cleavage. nih.govnih.gov

Several bacterial genera, such as Pseudomonas, Mycobacterium, and Sphingomonas, are known for their ability to degrade phenanthrene and other PAHs. nih.govfrontiersin.org Fungi, particularly white-rot fungi, are also effective degraders of PAHs due to their production of extracellular ligninolytic enzymes. While direct evidence for the microbial degradation of this compound is scarce, the metabolic pathways for its parent compound and other PAHs suggest that it could be susceptible to microbial attack. nih.govresearchgate.net The carboxylic acid group might even serve as an initial point of attack for some microorganisms.

Table 2: Microorganisms Involved in the Degradation of Related PAHs

Microorganism TypeGeneraDegraded PAH
BacteriaPseudomonas, Mycobacterium, Sphingomonas, Achromobacter, BoseaPhenanthrene, Benzo[a]pyrene
FungiWhite-rot fungiPhenanthrene, Benzo[a]pyrene

Microalgae and phytoplankton can also contribute to the transformation of PAHs in aquatic environments. nih.gov Studies have shown that certain species of microalgae can metabolize PAHs, such as benzo[a]pyrene, through oxidation, leading to the formation of dihydrodiols. nih.gov For example, the green alga Selenastrum capricornutum has been shown to oxidize benzo[a]pyrene. nih.gov The marine cyanobacterium Agmenellum quadruplicatum PR-6 can metabolize phenanthrene to form trans-9,10-dihydroxy-9,10-dihydrophenanthrene and 1-methoxyphenanthrene. nih.gov

The transformation of this compound by microalgae has not been specifically studied. However, based on the evidence from other PAHs, it is plausible that microalgae could play a role in its biotransformation, potentially through similar oxidative pathways. The presence of phenanthrene has been shown to have both stimulatory and inhibitory effects on the physiological performance of microalgae like Chlorella vulgaris and Skeletonema costatum, which could in turn affect their capacity for biotransformation. nih.gov

Long-Range Environmental Transport and Global Distribution

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are known to be subject to long-range atmospheric transport. pharmaffiliates.comgoogle.com These compounds, primarily released from incomplete combustion of organic materials, can adsorb to airborne particulate matter. pharmaffiliates.com Depending on the particle size, these contaminants can remain suspended in the atmosphere for extended periods, allowing for transport over vast distances, far from their original source. pharmaffiliates.com Research has shown that PAHs emitted from industrial and urban areas can be transported to remote regions, including the polar ice caps, leading to their global distribution. google.com The extent of this transport is influenced by meteorological conditions, the chemical stability of the compound, and its partitioning between the gas and particulate phases. pharmaffiliates.com

Consequently, there is no available data to populate tables regarding the concentrations of this compound in distant environmental media such as arctic ice cores, remote soils, or oceanic sediments. The scientific community has yet to conduct the widespread monitoring studies necessary to determine its global distribution pattern and the extent of its long-range transport.

Future research in this area would be invaluable for a comprehensive environmental risk assessment of this compound. Such studies would need to focus on developing sensitive analytical methods for its detection in various environmental matrices and deploying these methods in large-scale monitoring campaigns across different geographical regions, including remote and background locations.

Analytical Methodologies for Detection and Quantification of Benzo C Phenanthrene 6 Carboxylic Acid

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of Benzo[c]phenanthrene-6-carboxylic acid from intricate mixtures. The choice of technique depends on the sample matrix, required sensitivity, and the analytical objective, whether it is for quantification or identification.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas chromatography is a powerful tool for analyzing volatile and thermally stable compounds. measurlabs.com For a polar compound like this compound, direct GC analysis is challenging due to its high polarity and low volatility. lmaleidykla.lt To overcome this, derivatization is a necessary prerequisite. The carboxylic acid group is typically converted into a less polar and more volatile ester or silyl (B83357) derivative. lmaleidykla.ltcoresta.org Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for carboxylic acids, as the resulting derivatives exhibit improved chromatographic behavior. lmaleidykla.lt

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a widely used technique for quantifying organic compounds. measurlabs.com After derivatization, the analyte can be separated on a suitable capillary column, such as a DB-5MS or Rxi-SVOCms, which are designed for semivolatile organic compounds like PAHs. restek.com While FID offers robust quantification, it provides no structural information and its sensitivity may be insufficient for ultra-trace analysis. diva-portal.org

Gas Chromatography-Mass Spectrometry (GC-MS): This combination is the gold standard for the definitive identification and quantification of PAHs and their derivatives in environmental and biological samples. restek.comcdc.gov After chromatographic separation, the mass spectrometer fragments the analyte molecules, producing a unique mass spectrum that serves as a chemical fingerprint, allowing for unambiguous identification. restek.com Operating in selected ion monitoring (SIM) mode enhances sensitivity and selectivity, making it possible to detect target compounds at very low concentrations even in complex matrices. restek.comazom.com GC-MS analysis of PAHs from challenging samples like coal tar has demonstrated excellent chromatographic performance and the ability to resolve critical isobaric isomers. restek.com

Table 1: Illustrative GC Parameters for Analysis of PAH Derivatives

ParameterTypical ConditionPurpose
Derivatization Agent BSTFA or MTBSTFAIncreases volatility and thermal stability of the carboxylic acid. lmaleidykla.ltcoresta.org
Column Rxi-SVOCms or DB-5MS (30 m x 0.25 mm ID, 0.25 µm film)Provides good separation for a wide range of PAH compounds. restek.comnih.gov
Injection Mode Splitless or Pulsed SplitlessMaximizes the transfer of analyte to the column for trace analysis. restek.comazom.com
Oven Program Initial temp 45-70°C, ramped to 320°COptimized to separate analytes based on boiling points. azom.com
Detector Mass Spectrometer (MS) in SIM modeProvides high selectivity and sensitivity for identification and quantification. restek.com

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV), Fluorescence, and Diode Array Detection

High-Performance Liquid Chromatography (HPLC) is often the preferred method for analyzing PAHs and their derivatives, as it can handle less volatile and thermally labile compounds without the need for derivatization. cdc.gov It is one of the most widely used analytical methods for determining PAHs in complex environmental samples. cdc.gov

HPLC with Ultraviolet (UV) and Diode Array Detection (DAD): Reversed-phase HPLC using a C18 column is the standard approach. cdc.govresearchgate.net this compound, possessing an extensive aromatic system, exhibits strong UV absorbance. researchgate.net A Diode Array Detector (DAD) is particularly useful as it acquires the entire UV-visible spectrum for each peak, aiding in peak identification and purity assessment. nih.govresearchgate.net For carboxylic acids, the pH of the mobile phase is a critical parameter; it should be maintained at least two units below the pKa of the acid to ensure it is in its neutral, protonated form, which allows for better retention on the reversed-phase column. researchgate.net

HPLC with Fluorescence Detection (FLD): This is the most sensitive and selective detection method for PAHs. cdc.govulpgc.es The extensive conjugated π-electron system in the benzo[c]phenanthrene (B127203) moiety imparts strong native fluorescence. researchgate.netjasco-global.com FLD allows for the detection of PAHs at sub-picogram levels. cdc.gov By carefully selecting the excitation and emission wavelengths, the selectivity can be dramatically increased, minimizing interference from non-fluorescent matrix components. hplc.eu This high sensitivity makes HPLC-FLD ideal for analyzing trace levels of PAHs in water, tissues, and other environmental samples. cdc.govulpgc.es

Table 2: Common HPLC Conditions for PAH and Aromatic Acid Analysis

ParameterTypical ConditionPurpose
Column Reversed-Phase C18 or Phenyl (e.g., 4.6 x 150 mm, 5 µm)Separates compounds based on hydrophobicity. cdc.govsielc.comdiva-portal.org
Mobile Phase Gradient of Acetonitrile (B52724) and acidified water (e.g., with formic or acetic acid)Provides efficient elution of PAHs and controls ionization of the carboxylic acid. hplc.eusielc.com
Detectors Fluorescence (FLD), Diode Array (DAD), UVFLD for high sensitivity/selectivity; DAD/UV for universal detection of chromophores. cdc.govnih.govhplc.eu
FLD Wavelengths Wavelength-programmed; e.g., Ex/Em 260/350 nm, 260/440 nm, 260/500 nmOptimizes detection for different PAH structures as they elute. hplc.eu

Thin-Layer Chromatography (TLC) with Fluorescence Detection

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative screening of PAHs. researchgate.netnih.gov For analysis, the sample extract is spotted onto a TLC plate coated with an adsorbent like silica (B1680970) gel or alumina. researchgate.net The plate is then developed in a chamber with a suitable mobile phase, such as a mixture of n-hexane and benzene (B151609). researchgate.net The separated compounds are visualized under UV light (typically at 254 nm and 365 nm), where PAHs appear as fluorescent spots. ulpgc.esresearchgate.net While primarily qualitative, modern HPTLC-densitometry can provide quantitative results. nih.gov

Size Exclusion Chromatography for Sample Preparation

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography, is a valuable technique used for sample clean-up rather than for primary analysis. nih.gov It is particularly effective for separating PAHs from complex, high-molecular-weight matrices, such as bitumen, heavy petroleum fractions, and lipid-rich biological tissues. cdc.govnih.gov The method separates molecules based on their size in solution. Larger molecules (like polymers and asphaltenes) elute first, while the smaller PAH molecules are retained longer, allowing for the collection of a purified PAH fraction. nih.gov This fraction can then be concentrated and subjected to final analysis by HPLC or GC. nih.govresearchgate.net

Sample Preparation and Extraction Procedures

The goal of sample preparation is to extract this compound from its matrix and remove interfering substances that could compromise the chromatographic analysis. The complexity of this process is highly dependent on the sample type.

Clean-up Methods for Complex Matrices (e.g., biological tissues, environmental samples)

Extracting and purifying PAHs from intricate matrices like biological tissues and environmental samples requires multi-step procedures to eliminate lipids, pigments, and other co-extractives. cdc.govulpgc.es

Extraction: For biological tissues (e.g., fish, mussels), an initial step often involves saponification (alkaline hydrolysis) with potassium hydroxide (B78521) (KOH) in methanol (B129727). thermofisher.com This process digests fats and releases the analytes. The PAHs are then extracted from the aqueous mixture into an organic solvent like hexane. thermofisher.com For environmental samples like soil or sediment, pressurized solvent extraction or Soxhlet extraction are common.

Clean-up: Following extraction, the crude extract requires significant clean-up. Solid Phase Extraction (SPE) is the most widely used technique. nih.govresearchgate.net The extract is passed through a cartridge packed with an adsorbent material.

Silica Gel or Alumina: These are classic adsorbents used to separate PAHs from polar interferences. The separation is based on adsorption chromatography. researchgate.netthermofisher.com

Florisil: This is another common adsorbent used in PAH analysis. nih.gov

QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method, often followed by dispersive SPE (dSPE) with reagents like PSA (primary secondary amine) and C18, has been successfully applied to clean up PAH extracts from seafood. azom.com

The combination of liquid-liquid extraction, saponification, and SPE provides a robust workflow to isolate PAHs from the most challenging samples, enabling reliable quantification by subsequent chromatographic analysis. cdc.govthermofisher.com

Table 3: Summary of Clean-up Strategies for Different Sample Matrices

Sample MatrixInitial ExtractionClean-up TechniqueReference
Biological Tissues (e.g., fish, mussels) Saponification with KOH/Methanol, followed by Hexane extractionSPE (Silica Gel, C18), QuEChERS with dSPE azom.comthermofisher.com
Environmental Water Liquid-Liquid Extraction or Solid Phase ExtractionSPE (C18) cdc.gov
Petroleum Residue / Bitumen Solvent Dilution (e.g., in Dichloromethane)Size Exclusion Chromatography (SEC) followed by Normal-Phase HPLC nih.gov
Air (Filters/Sorbent Tubes) Solvent Extraction (e.g., Acetonitrile) with sonicationFiltration cdc.gov

Compound Reference Table

Advanced Detection and Identification Methods

Beyond standard chromatographic techniques, several advanced methods can be employed for the highly sensitive and specific detection of this compound.

Spectrofluorometry is an inherently sensitive technique for the detection of fluorescent compounds like PAHs and their derivatives. The optical properties of benzo[c]phenanthrene derivatives, which exhibit emission in the visible region, make fluorescence-based detection methods particularly suitable. researchgate.net HPLC systems are often equipped with fluorescence detectors (HPLC-FLD) for the selective quantification of fluorescent analytes. nih.govnih.gov For unambiguous identification, especially in complex mixtures, techniques like room-temperature fluorescence excitation-emission matrices (RTF-EEMs) can be utilized to resolve spectrally overlapping compounds. mdpi.com

Immunoassays, which rely on the specific binding between an antibody and an antigen, offer a high-throughput and cost-effective screening approach. While specific immunoassays for this compound are not widely reported, methods have been developed for other PAHs. nih.govyoutube.com The development of such an assay would involve synthesizing a conjugate of this compound with a protein to produce specific antibodies. nih.gov These antibodies could then be used in various immunoassay formats, such as enzyme-linked immunosorbent assay (ELISA), for rapid detection. An electrochemical immunoassay integrated with a multi-sensor detection system in a microfluidic device has been developed for the detection of benzo(a)pyrene, demonstrating the potential for applying this technology to other PAHs and their derivatives. mdpi.com

Lab-on-a-chip (LOC) devices integrate multiple laboratory functions onto a single chip, offering advantages such as portability, reduced sample and reagent consumption, and faster analysis times, making them suitable for in-situ monitoring. While specific LOC applications for this compound are not documented, the technology has been applied to other PAHs. For example, a lab-on-a-chip system has been developed to model pulmonary arterial hypertension (PAH), demonstrating the ability to create complex biological models on a chip. rsc.orgnih.govmdpi.com An electrochemical cell-on-a-chip has been used to detect benzo(a)pyrene in water, showcasing the potential for developing portable electrochemical sensors for PAH compounds. mdpi.com Such a system for this compound would likely involve integrating SPE for sample preparation with a sensitive detection method, such as electrochemical or fluorescence detection, on a microfluidic platform.

Quantification and Quality Control

Accurate quantification and rigorous quality control are paramount in the analysis of trace environmental and biological contaminants.

For quantification, instrumental methods like GC-MS and HPLC-FLD are typically used. measurlabs.com Calibration is a key aspect of quantification. Matrix-matched calibration curves are often employed to compensate for matrix effects that can suppress or enhance the analytical signal. jfda-online.com The use of internal standards, particularly isotopically labeled analogues of the target analyte, is highly recommended to correct for variations in extraction efficiency and instrumental response. jfda-online.com

Quality control (QC) measures are essential to ensure the reliability of the analytical data. This involves the analysis of method blanks, spiked samples (for recovery assessment), and certified reference materials (if available). researchgate.net Method detection limits (MDLs) and limits of quantification (LOQs) must be experimentally determined to define the sensitivity of the method. mdpi.com For example, in the analysis of PAHs in fruits, R-squared values greater than 0.9912 for the calibration curves and recovery percentages between 68.0% and 96.2% were reported as key quality control parameters. mdpi.com

Use of Internal Standards for Recovery Correction

In the analysis of trace organic compounds like this compound, variability in sample preparation and instrumental analysis can lead to significant errors in quantification. To correct for these potential losses and variations, internal standards are employed. The ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the analytical instrument.

For the analysis of PAHs and their metabolites, isotopically labeled standards are considered the gold standard. crimsonpublishers.com These standards, such as those labeled with Carbon-13 (¹³C) or deuterium (B1214612) (D), exhibit nearly identical chemical and physical properties to their non-labeled counterparts. crimsonpublishers.com This similarity ensures that they behave in the same manner during extraction, cleanup, and chromatographic analysis, thus accurately reflecting the recovery of the target analyte. nih.gov

The use of ¹³C-labeled internal standards in conjunction with isotope dilution mass spectrometry (IDMS) is a powerful technique for achieving low detection limits and high accuracy. isotope.com This approach minimizes the impact of matrix effects, where other components in the sample can suppress or enhance the analyte signal. crimsonpublishers.com For instance, in the analysis of PAHs, adding a known amount of a ¹³C-labeled analog of the target analyte at the beginning of the sample preparation process allows for the precise calculation of the native analyte concentration, irrespective of recovery losses. nih.govisotope.com While specific ¹³C-labeled internal standards for this compound are not commonly cited, the principle is directly transferable from the analysis of parent PAHs and other metabolites. nih.govisotope.com

The selection of an appropriate internal standard is critical. It should not be naturally present in the samples and must have a distinct mass-to-charge ratio (m/z) from the analyte for mass spectrometric detection. youtube.com The stability of the isotopic label is also crucial; for example, deuterium atoms on certain positions of a molecule can sometimes be exchanged, which would compromise the accuracy of the quantification. isotope.com ¹³C-labeled standards are generally more stable and less prone to exchange. isotope.com

Table 1: Examples of Isotopically Labeled Internal Standards Used in PAH Metabolite Analysis This table provides examples of internal standards used for related PAH metabolites, illustrating the types of compounds that would be suitable for the analysis of this compound.

Internal StandardAnalyte ClassRationale for Use
¹³C₆-NaphthaleneParent PAHsStable isotope label, similar behavior to naphthalene (B1677914). isotope.com
¹³C₆-PhenanthreneParent PAHsCorrects for recovery losses of phenanthrene (B1679779). nih.gov
Deuterated PAHs (e.g., Anthracene-d₁₀)Parent PAHsCommon for monitoring extraction efficiency. europa.eu
Isotope-coded p-dimethylaminophenacyl (DmPA) bromideCarboxylic acid-containing metabolitesDerivatizing agent that introduces an isotope tag for accurate quantification and improved chromatographic properties. nih.gov

Method Validation and Detection Limits

The validation of an analytical method is essential to ensure its reliability, accuracy, and precision for the intended application. For the quantification of this compound, a comprehensive validation process would involve assessing several key parameters, drawing upon established protocols for PAH and metabolite analysis. nih.govprimescholars.com

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Calibration curves are generated by analyzing a series of standards of known concentrations. For PAH analysis using High-Performance Liquid Chromatography (HPLC), linearity is typically demonstrated by a coefficient of determination (R²) value greater than 0.99. primescholars.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with an acceptable level of precision and accuracy. These values are crucial for determining the suitability of a method for trace-level analysis. For related PAH metabolites, LODs can range from the low picogram (pg) to the femtogram (fg) level, depending on the analytical technique employed. nih.govnih.gov For instance, a highly sensitive method using UPLC-Accelerator Mass Spectrometry (AMS) for [¹⁴C]-Benzo[a]pyrene metabolites reported an LOD of 1 attomole. nih.gov A novel nanodroplet interfacial ionization (NII) mass spectrometry technique achieved LODs in the range of 2–20 pM for various PAHs and their derivatives. acs.org

Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the measurement to the true value and is often assessed by analyzing spiked samples and calculating the percent recovery. For the analysis of phenanthrenes in plant materials by HPLC, intraday and interday precision ranged from 0.25-7.58%, with recoveries of 95-100%. nih.gov In the analysis of PAHs in seafood, acceptable recoveries were in the range of 60% - 130%. fda.gov

Recovery: Recovery experiments are performed to evaluate the efficiency of the extraction and cleanup steps of the analytical method. A known amount of the analyte is added to a blank matrix, and the sample is then processed and analyzed. The percentage of the added analyte that is detected is the recovery. For hydroxylated PAH metabolites, optimizing the extraction solvent can significantly improve recovery rates, for example, from 16% to 93% for 1-hydroxypyrene (B14473) by using methanol instead of acetonitrile as an elution solvent in solid-phase extraction. nih.gov

Table 2: Typical Method Validation Parameters for the Analysis of PAH Metabolites This table summarizes common validation parameters and their acceptable ranges based on methods for related compounds, which would be applicable to the analysis of this compound.

ParameterTypical Range/ValueReference
Linearity (R²) > 0.99 primescholars.com
LOD 3.75 to 16.65 fmol (for derivatized aldehydes) nih.gov
LOQ 2.38-2.71 μg/ml (for phenanthrenes) nih.gov
Precision (RSD) < 10% nih.gov
Accuracy (Recovery) 70-120% fda.gov

The specific detection limits and validation results for this compound would depend on the chosen analytical methodology, such as HPLC with fluorescence or mass spectrometric detection (HPLC-FLD/MS), or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Advanced Research Directions and Future Perspectives on Benzo C Phenanthrene 6 Carboxylic Acid

Development of Novel Synthetic Pathways

The synthesis of benzo[c]phenanthrene (B127203) and its derivatives is crucial for exploring their chemical, biological, and material properties. While classical methods like the Mizoroki–Heck coupling reaction followed by oxidative photocyclization have been employed for creating the benzo[c]phenanthrene skeleton, future research is geared towards developing more efficient, selective, and environmentally benign synthetic routes. academie-sciences.fr A general method for the synthesis of 3:4-benzophenanthrene derivatives has been a subject of interest, indicating a need for versatile synthetic strategies. molaid.com

Future synthetic endeavors will likely focus on:

C-H Activation/Functionalization: Direct functionalization of the benzo[c]phenanthrene core, including the introduction of a carboxylic acid group at the 6-position, represents a more atom-economical approach. Research into regioselective C-H activation at specific positions of the polycyclic aromatic hydrocarbon (PAH) backbone is a promising avenue.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and reaction control for the synthesis of complex aromatic compounds. The development of flow-based protocols for the construction and functionalization of the benzo[c]phenanthrene framework could lead to higher yields and purity.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. Its application to the synthesis of benzo[c]phenanthrene-6-carboxylic acid could enable novel transformations under mild reaction conditions.

A key challenge remains the selective synthesis of specific isomers and derivatives. The development of catalysts and reagents that can precisely target the 6-position of the benzo[c]phenanthrene nucleus for carboxylation is a significant area for future investigation.

Integration of Computational and Experimental Approaches for Mechanistic Insights

A synergistic approach that combines computational modeling with experimental validation is paramount for a deeper understanding of the mechanistic intricacies of this compound. Computational methods, such as Density Functional Theory (DFT) and its variants like B3LYP, are powerful tools for predicting molecular structures, electronic properties, and reaction pathways. nih.govnih.gov

Key areas for the integration of these approaches include:

Reaction Mechanism Elucidation: Computational studies can map out the energy profiles of potential reaction pathways for the synthesis and transformation of this compound. This can help in optimizing reaction conditions and designing more efficient synthetic routes. For instance, understanding the regioselectivity of electrophilic substitution reactions like nitration and bromination on the benzo[c]phenanthrene skeleton has been aided by computational analysis. nih.govnih.gov

Spectroscopic Analysis: Computational methods like the Gauge-Invariant Atomic Orbital (GIAO) method can be used to calculate NMR chemical shifts. nih.govacs.org Comparing these calculated values with experimental NMR data provides a robust method for structure verification and for understanding the electronic environment of the molecule.

Understanding Non-covalent Interactions: The planarity of the benzo[c]phenanthrene moiety can influence its crystal packing and supramolecular behavior. acs.org Computational modeling can provide insights into these interactions, which are crucial for the design of new materials.

The table below summarizes the application of integrated computational and experimental techniques in the study of benzo[c]phenanthrene derivatives.

Computational MethodExperimental TechniqueApplicationReference
Density Functional Theory (DFT)X-ray CrystallographyDetermination of molecular structure and conformation. nih.gov
Gauge-Invariant Atomic Orbital (GIAO)-DFTNuclear Magnetic Resonance (NMR) SpectroscopyElucidation of charge delocalization and protonation regioselectivity. nih.govnih.gov
Natural Population Analysis (NPA)NMR SpectroscopyAnalysis of charge distribution in carbocations. nih.gov

Exploration of Bio-inspired Catalysis for Benzo[c]phenanthrene Transformation

Bio-inspired catalysis offers an attractive and sustainable alternative to traditional chemical methods for the transformation of polycyclic aromatic hydrocarbons (PAHs) like benzo[c]phenanthrene. The metabolic processes in living organisms, particularly the enzymatic transformations mediated by cytochrome P450 (P450) enzymes, provide a blueprint for developing novel catalytic systems. acs.orgresearchgate.net

The metabolic activation of benzo[c]phenanthrene in humans primarily involves its conversion to dihydrodiols by P450 enzymes, such as P450 1A2. acs.org This biological transformation highlights the potential of using enzymes or enzyme-mimicking systems for the selective oxidation of the benzo[c]phenanthrene core. Human cytochrome P450 2A13 has also been found to interact with benzo[c]phenanthrene. scispace.com

Future research in this area could focus on:

Engineered Enzymes: The modification of existing enzymes, such as P450s, through directed evolution or rational design could lead to biocatalysts with enhanced activity and selectivity for the transformation of benzo[c]phenanthrene and its derivatives.

Biomimetic Catalysts: The development of synthetic catalysts that mimic the active sites of metalloenzymes can provide robust and reusable systems for the oxidation and degradation of PAHs.

Whole-Cell Biotransformation: Utilizing microorganisms with specific metabolic pathways for the transformation of benzo[c]phenanthrene can be a cost-effective and environmentally friendly approach for producing valuable metabolites or for bioremediation purposes.

The study of the enzymatic oxidation of related dihydrodiols, such as benzo[c]phenanthrene-3,4-dihydrodiol, by enzymes like rat liver dihydrodiol dehydrogenase (AKR1C9) provides further insights into the stereospecificity of these biological transformations. nih.gov

Advances in Analytical Techniques for Environmental Monitoring and Metabolite Profiling

The development of sensitive and selective analytical methods is crucial for the detection and quantification of this compound and its metabolites in environmental and biological matrices. Given the potential environmental presence of benzo[c]phenanthrene through incomplete combustion, monitoring its fate and transformation products is of significant interest. acs.org

Current and emerging analytical techniques include:

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS): LC-MS/MS is a powerful tool for the separation, identification, and quantification of PAH metabolites. sci-hub.senih.gov The use of techniques like selected reaction monitoring (SRM) enhances the selectivity and sensitivity of the analysis. sci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another widely used technique for the analysis of PAHs and their derivatives. psu.edudiva-portal.org Derivatization is often employed to improve the volatility and chromatographic behavior of polar metabolites.

Isotope Dilution Mass Spectrometry: The use of isotopically labeled internal standards is essential for accurate quantification, as it corrects for variations in sample preparation and matrix effects. psu.edu

Chiral Chromatography: The separation of enantiomers of PAH metabolites is important for understanding the stereoselectivity of metabolic activation pathways. Chiral HPLC columns can be used for this purpose. nih.gov

The table below highlights some of the analytical methods used for the detection of benzo[c]phenanthrene and its metabolites.

Analytical TechniqueSample MatrixTarget AnalytesReference
LC-MS/MSDuplex DNABenzo[c]phenanthrene diol epoxide adducts nih.gov
GC-MSUrineMonohydroxy metabolites of benzo[c]phenanthrene psu.edu
HPLC with Fluorescence DetectionUrine3-hydroxybenzo[a]pyrene and 3-hydroxybenz[a]anthracene nih.gov

Future advancements will likely focus on the development of high-throughput methods, miniaturized analytical systems, and novel sample preparation techniques to improve the efficiency and sensitivity of monitoring benzo[c]phenanthrene-derived compounds. The use of this compound in the electrochemical exfoliation process for fabricating high-quality graphene flakes also points to its potential application in the development of novel analytical sensors. google.com

Understanding Structure-Reactivity Relationships in Environmental and Biological Systems

Understanding the relationship between the chemical structure of benzo[c]phenanthrene derivatives and their reactivity is fundamental to predicting their environmental fate and biological activity. The presence and position of substituents on the benzo[c]phenanthrene skeleton can significantly influence its properties. academie-sciences.frnih.gov

Key aspects of structure-reactivity relationships include:

Influence of Substituents on Carcinogenicity: Studies have shown that the position of methyl and fluoro substituents on the benzo[c]phenanthrene ring can dramatically alter its tumorigenic activity. acs.org For example, fluorine substitution at the C-6 position was found to increase tumorigenic activity. acs.org

Regioselectivity of Reactions: The electronic properties of the benzo[c]phenanthrene nucleus, influenced by substituents, dictate the regioselectivity of electrophilic substitution reactions. nih.gov For instance, hydroxyl and methoxy (B1213986) groups have a strong directing effect that can override the influence of methyl groups. nih.gov

Metabolic Activation Pathways: The structure of benzo[c]phenanthrene and its derivatives determines how they are metabolized by enzymes like cytochrome P450. The formation of specific diol epoxides, which are ultimate carcinogens, is highly dependent on the initial structure of the PAH. acs.orgresearchgate.net

The introduction of a carboxylic acid group at the 6-position of the benzo[c]phenanthrene core is expected to significantly alter its physicochemical properties, such as solubility and electronic distribution. This, in turn, will influence its environmental transport, bioavailability, and interaction with biological macromolecules. Future research should focus on systematically investigating the impact of the 6-carboxylic acid moiety on the reactivity and biological activity of the benzo[c]phenanthrene scaffold.

Q & A

Q. What are the optimal synthetic routes for Benzo[c]phenanthrene-6-carboxylic acid, considering regioselectivity challenges in polyaromatic systems?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of phenanthrene derivatives. A plausible route includes:

Bromination : Introduce bromine at the desired position using FeBr₃ as a catalyst in anhydrous conditions to ensure regioselectivity .

Grignard Reaction : Convert bromophenanthrene to a Grignard reagent (e.g., using Mg in THF), followed by carboxylation with CO₂ to form the carboxylic acid moiety .
Challenges include competing substitution sites; optimize by controlling reaction temperature (0–5°C) and stoichiometry. Confirm regiochemistry via NMR or X-ray crystallography .

Q. How can researchers achieve high-purity isolation of this compound from complex reaction mixtures?

  • Methodological Answer : Use a combination of:
  • Liquid-Liquid Extraction : Separate acidic components via pH-selective partitioning (e.g., NaOH aqueous phase for deprotonation).
  • Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate, 10:1 to 1:2) to resolve polyaromatic byproducts .
  • Recrystallization : Final purity (>98%) can be achieved using ethanol/water mixtures, leveraging solubility differences at varying temperatures .

Advanced Research Questions

Q. What advanced spectroscopic techniques are required to resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., m/z 296.0943 for C₂₀H₁₂O₂) .
  • 2D NMR (COSY, NOESY) : Resolve overlapping proton signals in the polyaromatic core and confirm carboxyl group positioning .
  • X-Ray Diffraction : Resolve steric hindrance or isomerism in crystalline derivatives .
  • IR Spectroscopy : Identify carboxyl C=O stretching (~1700 cm⁻¹) and monitor functional group stability under reaction conditions .

Q. How should researchers address discrepancies in reported biological activity data for this compound (e.g., cytotoxicity vs. anti-inflammatory effects)?

  • Methodological Answer :
  • Standardized Assays : Use validated cell lines (e.g., RAW 264.7 macrophages for inflammation) and control variables like solvent purity (e.g., DMSO-free formulations) .
  • Metabolite Profiling : Employ LC-MS to rule out degradation products or metabolites influencing activity .
  • Dose-Response Studies : Test across a wide concentration range (nM to μM) to identify biphasic effects or threshold-dependent mechanisms .

Q. What experimental strategies mitigate photodegradation of this compound in environmental toxicity studies?

  • Methodological Answer :
  • Light-Screening Additives : Add UV absorbers (e.g., TiO₂ nanoparticles) to aqueous solutions to stabilize the compound .
  • Controlled Storage : Store samples in amber vials at –20°C to minimize radical-mediated degradation .
  • HPLC-MS Monitoring : Track degradation kinetics using reverse-phase C18 columns and quantify half-life under simulated environmental conditions .

Q. How can computational modeling guide the design of this compound analogs with enhanced solubility?

  • Methodological Answer :
  • DFT Calculations : Predict electron density distribution to identify sites for hydrophilic substitutions (e.g., –OH or –SO₃H groups) .
  • Molecular Dynamics Simulations : Model solvation free energy in polar solvents (e.g., DMSO/water mixtures) to optimize substituent placement .
  • Experimental Validation : Synthesize top candidates and measure logP values via shake-flask assays to confirm computational predictions .

Data Analysis & Contradiction Resolution

Q. How to reconcile conflicting results in the compound’s mutagenicity across different Ames test protocols?

  • Methodological Answer :
  • Strain-Specific Sensitivity : Test TA98 (frameshift) and TA100 (base-pair substitution) Salmonella strains to isolate mutation mechanisms .
  • Metabolic Activation Consistency : Use standardized S9 liver homogenate concentrations (e.g., 10% v/v) to ensure comparable metabolic activation .
  • Positive Controls : Include benzo[a]pyrene as a reference mutagen to calibrate assay conditions .

Q. What analytical workflows validate the compound’s stability in long-term drug delivery studies?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and acidic/basic conditions (pH 2–9) for 4 weeks .
  • Stability-Indicating Assays : Use HPLC-DAD to monitor degradation peaks and confirm method specificity via spiked recovery tests .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at room temperature from accelerated stability data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.